Hsr-IN-1
Description
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Properties
Molecular Formula |
C15H16ClNO3 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[1-carboxy-2-(4-phenylphenyl)ethoxy]azanium chloride |
InChI |
InChI=1S/C15H15NO3.ClH/c16-19-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10H2,16H3;1H |
InChI Key |
VMBHCWNQQAETNY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hsr-IN-1: A Potent Chemical Probe for Interrogating Serine Racemase in the Central Nervous System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic transmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity is implicated in a host of neurological and psychiatric disorders.[2] Full activation of the NMDAR requires not only the binding of glutamate (B1630785) but also a co-agonist, with D-serine emerging as a key physiological modulator at the synaptic cleft.[1] The synthesis of D-serine from L-serine is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, human serine racemase (hSR). Consequently, hSR represents a compelling therapeutic target for modulating NMDAR activity. Hsr-IN-1, chemically identified as O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride, is a potent and selective inhibitor of hSR, making it an invaluable chemical probe for investigating the role of D-serine and hSR in CNS function and disease.[3]
Quantitative Data Summary
The inhibitory potency of this compound against human serine racemase has been characterized through various biochemical assays. The following table summarizes the key quantitative data for this chemical probe.
| Parameter | Value | Conditions | Reference |
| IC50 | 4.7 ± 0.4 μM | In the absence of PLP | [3] |
| IC50 | 18.3 ± 1.5 μM | In the presence of 50 μM PLP | [3] |
| Kd | ~5 μM | Not specified | [3] |
Signaling Pathways and Experimental Workflows
Serine Racemase-Mediated NMDAR Activation
This compound exerts its effects by inhibiting the synthesis of D-serine, a crucial co-agonist for synaptic NMDARs. The following diagram illustrates the canonical signaling pathway.
Experimental Workflow for In Vitro hSR Inhibition Assay
A typical workflow for assessing the inhibitory activity of compounds like this compound against recombinant hSR is depicted below.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for its application as a chemical probe. While the supplementary information for the primary publication by Marchesani et al. (2024) was not publicly available, the following protocols are based on established methodologies for the synthesis of similar compounds and for conducting serine racemase assays.
Synthesis of this compound (O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride)
The synthesis of this compound can be achieved through a multi-step process, likely involving the formation of a biphenyl-containing intermediate followed by coupling with a protected hydroxylamine (B1172632) derivative and subsequent deprotection. A plausible synthetic route is outlined below.
Materials:
-
4-Bromobiphenyl
-
Vinyl acetate
-
Palladium(II) acetate
-
Tri(o-tolyl)phosphine
-
Triethylamine
-
Hydrochloric acid
-
N-Boc-hydroxylamine
-
Sodium hydride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-acetylbiphenyl (B160227): This can be achieved via a Friedel-Crafts acylation of biphenyl (B1667301) or a Suzuki coupling of 4-acetylphenylboronic acid with a suitable aryl halide.
-
Synthesis of 2-bromo-1-(4-biphenyl)ethanone: Bromination of 4-acetylbiphenyl at the alpha-position.
-
Synthesis of ethyl 2-(4-biphenyl)-2-oxoacetate: Reaction of 2-bromo-1-(4-biphenyl)ethanone with a source of ethyl glyoxylate.
-
Reduction to ethyl 2-(4-biphenyl)-2-hydroxyacetate: Selective reduction of the ketone.
-
Conversion to the corresponding mesylate or tosylate.
-
Nucleophilic substitution with N-Boc-hydroxylamine: The protected hydroxylamine is reacted with the mesylate/tosylate intermediate.
-
Hydrolysis of the ester and deprotection of the Boc group: Treatment with acid to yield the final product, this compound.
Note: This is a generalized synthetic scheme. For precise details, including reaction conditions and purification methods, it is imperative to consult the primary literature.
Recombinant Human Serine Racemase (hSR) Expression and Purification
A reliable source of active hSR is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant hSR.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hSR gene with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the hSR expression vector into a suitable E. coli strain.
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged hSR with elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted hSR using a size-exclusion chromatography column to remove aggregates and other impurities.
-
Protein Characterization: Confirm the purity and identity of the recombinant hSR by SDS-PAGE and Western blot analysis.
In Vitro hSR Inhibition Assay
This assay is designed to determine the IC50 value of this compound against hSR.
Materials:
-
Purified recombinant hSR
-
L-serine
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-serine, PLP, and this compound in appropriate solvents. Serially dilute this compound in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, PLP, and hSR. Add this compound or DMSO (vehicle control) to the respective wells. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding L-serine to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection of D-serine: Stop the reaction (e.g., by adding a quenching agent or by heat inactivation). Add the detection mix containing DAAO, HRP, and Amplex Red. DAAO will specifically oxidize the D-serine produced, generating hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to produce the fluorescent product resorufin.
-
Measurement: Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for D-serine Production
This assay can be used to assess the effect of this compound on D-serine production in a cellular context, for example, in primary astrocyte cultures or in cell lines overexpressing hSR.
Materials:
-
Primary astrocyte cultures or a suitable cell line
-
Cell culture medium
-
This compound
-
L-serine
-
HPLC system with a chiral column or a D-serine detection kit
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 24-well plates) and allow them to adhere and grow.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) in the presence of a known concentration of L-serine for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
D-serine Measurement: Determine the concentration of D-serine in the supernatant using a validated method such as HPLC with a chiral column for the separation of D- and L-serine, or a commercially available D-serine assay kit.
-
Data Analysis: Plot the D-serine concentration against the this compound concentration to determine the dose-dependent inhibition of cellular D-serine production.
Conclusion
This compound is a potent and valuable chemical probe for the investigation of human serine racemase in the context of CNS research. Its ability to selectively inhibit the production of the NMDAR co-agonist D-serine allows for the precise dissection of the roles of this signaling pathway in both physiological and pathological processes. The provided data and experimental protocols serve as a comprehensive guide for researchers aiming to utilize this compound to further our understanding of the intricate mechanisms governing synaptic function and to explore novel therapeutic strategies for a range of neurological and psychiatric disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting hSR with inhibitors like this compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of Hsr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsr-IN-1, also identified as Compound 28, is a potent and selective covalent inhibitor of human serine racemase (hSR). By downregulating the production of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, this compound presents a promising therapeutic strategy for a range of central nervous system (CNS) disorders associated with NMDA receptor hyperactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative parameters.
Introduction
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and has been implicated in the pathophysiology of various neurological and psychiatric disorders, including neurodegenerative diseases and epilepsy. The activity of the NMDA receptor is uniquely dependent on the binding of not only glutamate (B1630785) but also a co-agonist, with D-serine being the predominant endogenous co-agonist in many brain regions.
Human serine racemase (hSR) is the primary enzyme responsible for the synthesis of D-serine from L-serine in the brain.[1] Consequently, inhibiting hSR offers a targeted approach to modulate NMDA receptor activity, thereby mitigating excitotoxicity while potentially avoiding the side effects associated with direct NMDA receptor antagonists. This compound has emerged from a ligand-based drug design strategy as a potent covalent inhibitor of hSR, demonstrating significant potential as a chemical probe for studying CNS disorders and as a lead compound for drug development.[2]
Discovery of this compound
This compound was identified through a focused drug discovery effort aimed at developing potent and selective inhibitors of human serine racemase. The design strategy centered on creating amino acid analogues capable of forming a covalent bond with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site of hSR. This approach led to the synthesis of a series of compounds, among which O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride, designated as this compound (Compound 28), exhibited superior potency.[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. Below is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride (this compound)
Note: This is a representative synthesis based on established chemical principles for similar compounds. The exact, detailed protocol would be found in the supplementary materials of the primary publication by Marchesani F, et al. (2024).
Materials:
-
4-phenylphenylacetaldehyde
-
(Diethoxyphosphoryl)acetic acid
-
Sodium hydride
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO4)
-
O-(carboxymethyl)hydroxylamine hemihydrochloride
Procedure:
-
Step 1: Synthesis of (E)-3-(4-biphenyl)acrylic acid.
-
To a solution of (diethoxyphosphoryl)acetic acid in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-phenylphenylacetaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 2M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: Synthesis of O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylamine.
-
To a solution of (E)-3-(4-biphenyl)acrylic acid in a suitable solvent, add a solution of hydroxylamine (B1172632) in a basic medium.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Step 3: Formation of the hydrochloride salt (this compound).
-
Dissolve the product from Step 2 in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Biological Activity and Mechanism of Action
This compound acts as a covalent inhibitor of human serine racemase. Its mechanism involves the formation of a stable oxime adduct with the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site, thereby inactivating the enzyme.
Signaling Pathway of this compound Action
Experimental Protocol: Human Serine Racemase Activity Assay
This protocol is a representative method for determining the inhibitory activity of compounds against hSR.
Materials:
-
Recombinant human serine racemase (hSR)
-
L-serine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.0)
-
This compound or other test compounds
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hSR in Tris-HCl buffer.
-
Prepare a stock solution of L-serine in water.
-
Prepare a stock solution of PLP in water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the detection reagent containing DAAO, HRP, and Amplex Red in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer, PLP, and the test compound (this compound) at various concentrations.
-
Add the hSR enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-serine to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the detection reagent.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the colorimetric reaction to develop.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | 5.4 µM | In the presence of Pyridoxal 5'-phosphate | [2] |
| IC50 (hSR inhibition) | 18.3 µM | In the presence of Pyridoxal 5'-phosphate | [2] |
| IC50 (hSR inhibition) | 4.7 µM | In the absence of Pyridoxal 5'-phosphate | [2] |
Experimental Workflows
The discovery and characterization of this compound followed a structured workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the D-serine/NMDA receptor pathway in the CNS. Its potent and covalent mechanism of inhibition provides a robust means to modulate this pathway in both in vitro and in vivo models. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of hSR inhibition and the development of next-generation CNS disorder therapeutics based on the this compound scaffold. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its efficacy in relevant animal models of neurological and psychiatric diseases.
References
Hsr-IN-1: A Technical Guide to its Indirect Modulation of NMDA Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Hsr-IN-1, a potent inhibitor of human serine racemase (hSR), and its consequential effects on N-methyl-D-aspartate (NMDA) receptor signaling. While this compound does not directly bind to the NMDA receptor, its mechanism of action through the inhibition of D-serine synthesis offers a nuanced approach to modulating glutamatergic neurotransmission. This document details the core pharmacology of this compound, the established role of D-serine in NMDA receptor function, expected quantitative effects based on serine racemase inhibition studies, and comprehensive experimental protocols for investigating these interactions.
Introduction: The Indirect Pathway to NMDA Receptor Modulation
The NMDA receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, with D-serine being the primary endogenous co-agonist at many central nervous system synapses.[1][2] Over-activation of NMDA receptors is implicated in excitotoxicity and various neurodegenerative disorders, while hypofunction is associated with psychiatric conditions like schizophrenia.[3][4]
Direct modulation of the NMDA receptor with antagonists or agonists has often been hampered by significant side effects. An alternative strategy is to modulate the availability of the endogenous co-agonist, D-serine. This compound emerges as a key tool in this endeavor. It is a potent inhibitor of human serine racemase (hSR), the enzyme responsible for the synthesis of D-serine from L-serine.[5] By inhibiting hSR, this compound reduces the levels of D-serine, thereby indirectly reducing the activation of NMDA receptors.
This guide will explore the mechanism of this compound and the downstream consequences for NMDA receptor signaling, providing a valuable resource for researchers investigating novel therapeutic strategies for neurological and psychiatric disorders.
This compound: Core Pharmacology and Quantitative Data
This compound has been identified as a potent inhibitor of human serine racemase. The following table summarizes its known in vitro inhibitory activity.
| Parameter | Value | Condition | Reference |
| IC50 | 4.7 µM | hSR, without cofactor | [5] |
| IC50 | 18.3 µM | hSR, with Pyridoxal 5'-phosphate monohydrate | [5] |
| Kd | 5.4 µM | hSR, with Pyridoxal 5'-phosphate monohydrate | [5] |
Note: Data is specific to this compound's direct interaction with human Serine Racemase.
Expected Effects of this compound on NMDA Receptor Signaling
The data presented below is derived from studies using other serine racemase inhibitors or genetic knockout models of serine racemase. These findings are illustrative of the expected downstream effects of this compound on NMDA receptor signaling.
| Parameter | Experimental Model | Effect of Serine Racemase Inhibition/KO | Quantitative Change | Reference |
| D-serine levels | Serine Racemase Knockout (SR-KO) mice | Drastic reduction in hippocampal D-serine | ~95% decrease | |
| NMDA Receptor-mediated Excitatory Postsynaptic Currents (NMDAR-EPSCs) | Single-neuron SR deletion in mouse hippocampus (P45-70) | Reduction in NMDAR-EPSC amplitude | From 144.1 ± 18.9 pA to 87.6 ± 11.7 pA | |
| Long-Term Potentiation (LTP) | Hippocampal slices with enzymatic depletion of D-serine | Significant reduction in LTP magnitude | LTP reduced, but specific percentage varies | |
| NMDA-induced Neurotoxicity | SR-KO mice | Attenuation of excitotoxic lesions | Lesion volume significantly smaller than in wild-type mice | |
| Non-ionotropic NMDA Receptor Signaling | Mouse hippocampal slices | D-serine inhibits non-ionotropic LTD and spine shrinkage | Complete inhibition of LTD and spine shrinkage with saturating D-serine |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.
Figure 1: NMDA Receptor Signaling Pathway with D-serine Co-agonism.
Figure 2: Mechanism of Action of this compound on NMDA Receptor Signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the study of this compound's effects on NMDA receptor signaling.
In Vitro Serine Racemase Inhibition Assay
-
Objective: To determine the IC50 and Kd of this compound against human Serine Racemase.
-
Materials: Recombinant human Serine Racemase (hSR), L-serine, Pyridoxal 5'-phosphate (PLP), this compound, reaction buffer (e.g., Tris-HCl), detection reagents for D-serine (e.g., D-amino acid oxidase coupled to a colorimetric or fluorescent reporter).
-
Procedure:
-
Prepare a reaction mixture containing hSR, PLP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding L-serine.
-
Allow the reaction to proceed for a specific duration at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of D-serine produced using a suitable detection method.
-
Plot the percentage of hSR activity against the concentration of this compound to determine the IC50 value.
-
For Kd determination, methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed, where this compound is titrated against hSR.
-
Electrophysiological Recording of NMDAR-EPSCs
-
Objective: To measure the effect of serine racemase inhibition on NMDA receptor-mediated synaptic currents.
-
Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents.
-
Recording:
-
Perform whole-cell patch-clamp recordings from neurons (e.g., CA1 pyramidal neurons).
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing inhibitors of AMPA and GABA receptors (e.g., NBQX and picrotoxin) to isolate NMDAR-mediated currents.
-
Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Stimulate presynaptic afferents (e.g., Schaffer collaterals) to evoke NMDAR-EPSCs.
-
Establish a stable baseline recording of NMDAR-EPSCs.
-
Bath-apply a serine racemase inhibitor (or use slices from SR-KO animals) and record the change in NMDAR-EPSC amplitude.
-
Data analysis involves comparing the peak amplitude of the NMDAR-EPSC before and after the application of the inhibitor.
-
Induction and Measurement of Long-Term Potentiation (LTP)
-
Objective: To assess the impact of reduced D-serine levels on synaptic plasticity.
-
Preparation: Prepare acute hippocampal slices.
-
Procedure:
-
Place the slice in a recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
To test the effect of D-serine depletion, incubate the slices with a serine racemase inhibitor or an enzyme that degrades D-serine (e.g., D-amino acid oxidase) before and during the experiment.
-
LTP magnitude is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
-
Experimental Workflow for this compound Evaluation
Figure 3: Proposed Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for the investigation of NMDA receptor signaling and its role in CNS disorders. Its indirect mechanism of action, through the inhibition of D-serine synthesis, provides a more subtle means of modulating NMDA receptor activity compared to direct channel blockers or antagonists. The data from related serine racemase inhibition studies strongly suggest that this compound will effectively reduce NMDA receptor-mediated currents, impair certain forms of synaptic plasticity like LTP, and potentially offer neuroprotection in conditions of glutamate excitotoxicity.
Future research should focus on in vivo studies to confirm these effects and to explore the therapeutic potential of this compound in animal models of neurological and psychiatric diseases. Furthermore, a deeper understanding of the interplay between D-serine, glycine, and the different NMDA receptor subtypes will be crucial for the development of targeted and effective therapies. The recent discovery of D-serine's inhibitory role in non-ionotropic NMDA receptor signaling adds another layer of complexity and a new avenue for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine Racemase Deletion Affects the Excitatory/Inhibitory Balance of the Hippocampal CA1 Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine Racemase Deletion Affects the Excitatory/Inhibitory Balance of the Hippocampal CA1 Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Hsr-IN-1: A Technical Guide for Investigating D-Serine Metabolism in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hsr-IN-1, a novel and potent inhibitor of human serine racemase (hSR), for studying D-serine (B559539) metabolism in the central nervous system (CNS). This document outlines the mechanism of action of this compound, summarizes key quantitative data, and provides detailed experimental protocols for its application in CNS research.
Introduction to D-Serine and Serine Racemase
D-serine is a crucial neuromodulator in the mammalian brain, acting as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors.[1][2] These receptors are fundamental for excitatory neurotransmission, synaptic plasticity, learning, and memory.[3][4] The synthesis of D-serine from L-serine is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, serine racemase (SR).[4][5] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making SR a compelling target for therapeutic intervention and for the development of chemical probes to investigate these conditions.[6][7]
This compound: A Potent Covalent Inhibitor of Human Serine Racemase
This compound (also referred to as compound 28 in the primary literature) is a recently developed, potent covalent inhibitor of human serine racemase (hSR).[6][7] Its design as an amino acid analogue allows it to target the active site of hSR, providing a valuable tool for modulating D-serine production in the CNS.
Mechanism of Action
This compound acts as a covalent inhibitor of human serine racemase.[7] This mechanism involves the formation of a stable, long-lasting bond with the enzyme, leading to its inactivation. This targeted inhibition allows for the specific reduction of D-serine synthesis, enabling researchers to investigate the downstream consequences of diminished D-serine levels on neuronal function and pathology.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound based on the primary literature.
| Parameter | Value | Description | Reference |
| Kd | ~5 µM | Dissociation constant, indicating the binding affinity of this compound to human serine racemase. | [7] |
Further quantitative data regarding IC50 values, in vivo efficacy, and effects on D-serine levels in specific brain regions are subjects for ongoing and future research.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on D-serine metabolism. These protocols are based on established techniques for the analysis of serine racemase inhibitors and D-serine levels in the CNS.
In Vitro Serine Racemase Activity Assay
This assay determines the inhibitory potential of this compound on purified human serine racemase.
Materials:
-
Purified recombinant human serine racemase (hSR)
-
L-serine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES buffer, pH 8.0)
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
96-well microplates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a reaction mixture containing hSR, PLP, and the desired concentration of this compound in the assay buffer.
-
Incubate the mixture for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-serine to the mixture.
-
Incubate the reaction at 37°C for a specific duration (e.g., 4 hours).[8]
-
Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes).[8]
-
To measure the amount of D-serine produced, add a detection reagent containing DAAO, HRP, and luminol. The DAAO will oxidize the D-serine, producing hydrogen peroxide, which in the presence of HRP will react with luminol to generate a chemiluminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition by comparing the signal from wells containing this compound to control wells without the inhibitor.
Measurement of D-serine in CNS Tissue using HPLC
This protocol describes the quantification of D-serine levels in brain tissue samples from animals treated with this compound.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenization buffer (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Chiral column for amino acid separation (e.g., CROWNPAK CR-I (+)) or a standard C18 column with a chiral derivatizing agent.[10]
-
Derivatizing agent (e.g., N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde).[11]
-
Mobile phase (e.g., phosphate (B84403) buffer and methanol).[10]
-
D-serine and L-serine standards
Protocol:
-
Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the protein and collect the supernatant.
-
(If necessary) Derivatize the amino acids in the supernatant with a fluorescent chiral reagent. This allows for the separation of D- and L-serine on a standard reverse-phase column and enhances detection sensitivity.[12][13]
-
Inject the prepared sample into the HPLC system.
-
Separate the amino acids using an appropriate column and mobile phase.
-
Detect the fluorescently labeled D- and L-serine using a fluorescence detector.
-
Quantify the concentration of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.
In Vivo Microdialysis for Extracellular D-serine Measurement
This technique allows for the continuous monitoring of extracellular D-serine levels in the brain of freely moving animals following the administration of this compound.[14][15]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Microinfusion pump
-
Refrigerated fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic or local administration
-
HPLC system as described in Protocol 2
Protocol:
-
Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.[11]
-
Establish a stable baseline of extracellular D-serine levels.
-
Administer this compound (e.g., systemically via intraperitoneal injection or locally through the microdialysis probe).
-
Continue collecting dialysate samples to monitor the effect of this compound on extracellular D-serine concentrations over time.
-
Analyze the D-serine concentration in the dialysate samples using HPLC as described in Protocol 2.
Visualizations
D-Serine Metabolism and NMDA Receptor Signaling
The following diagram illustrates the central role of serine racemase in D-serine synthesis and the subsequent action of D-serine at the NMDA receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.iucc.ac.il [cris.iucc.ac.il]
- 14. Modulation of extracellular d-serine content by calcium permeable AMPA receptors in rat medial prefrontal cortex as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Inhibiting Human Serine Racemase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human serine racemase (SR) has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. This enzyme is the primary source of D-serine (B559539), a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of D-serine levels, and consequently NMDA receptor activity, is implicated in the pathophysiology of conditions such as schizophrenia, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] Inhibition of serine racemase presents a promising strategy to modulate NMDA receptor function and restore neuronal homeostasis. This technical guide provides an in-depth overview of the therapeutic rationale for targeting human serine racemase, a summary of known inhibitors, detailed experimental protocols for assessing enzyme activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Serine Racemase in Health and Disease
Human serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine.[1][3] D-serine, in turn, acts as a potent co-agonist at the glycine-binding site of the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[4] The activity of serine racemase is tightly regulated through various mechanisms, including allosteric modulation by ATP and divalent cations like Mg2+ and Ca2+, as well as post-translational modifications such as phosphorylation and S-nitrosylation.[3][5][6]
An imbalance in D-serine levels has been linked to several pathological states. Elevated levels of D-serine can lead to NMDA receptor overactivation and subsequent excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's disease and ALS, as well as in the neuronal damage following ischemic stroke.[1] Conversely, diminished D-serine concentrations and NMDA receptor hypofunction are associated with the cognitive and negative symptoms of schizophrenia.[7] Therefore, the development of inhibitors of human serine racemase holds significant therapeutic potential for conditions characterized by excessive NMDA receptor activity.
Data Presentation: Quantitative Analysis of Serine Racemase Inhibitors
A variety of compounds have been identified as inhibitors of human serine racemase. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the quantitative data for several known inhibitors.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |
| Malonate | Competitive | - | 59 - 111 | [8] |
| 2,2-Dichloromalonate | Competitive | - | 57 | [9] |
| L-erythro-3-Hydroxyaspartate (L-EHA) | Competitive | - | 31 | [6][10] |
| NADH | Partial, Mixed-type | 246 ± 63 | 18 ± 7 (for NMN-red) | [10][11] |
| Phosphatidylinositol (4,5)-bisphosphate (PIP2) | Non-competitive | 13 | - | [1] |
| Indolo-chroman-2,4-dione derivative (10) | Non-competitive | 36 - 45 | 12 - 44 | [12] |
| x0482 | - | 5.1 ± 0.8 | - | [12] |
| x0458 | - | 10.6 ± 1.4 | - | [12] |
Table 1: Inhibitors of Human Serine Racemase
Experimental Protocols
Accurate assessment of serine racemase activity and the efficacy of its inhibitors is crucial for drug discovery efforts. Below are detailed protocols for commonly used assays.
Coupled Enzymatic Assay for Serine Racemase Activity (β-Elimination)
This assay measures the β-elimination activity of serine racemase, which produces pyruvate (B1213749) from L-serine. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) in a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.[6]
Materials:
-
Purified human serine racemase
-
L-serine-O-sulfate (L-SOS) or L-serine
-
Triethanolamine (TEA) buffer (200 mM, pH 8.0)
-
Potassium chloride (KCl, 150 mM)
-
Magnesium chloride (MgCl2, 5 mM)
-
Adenosine triphosphate (ATP, 2.5 mM)
-
Pyridoxal-5'-phosphate (PLP, 50 µM)
-
Lactate dehydrogenase (LDH, 0.15 units)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH, 0.24 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing TEA buffer, KCl, MgCl2, ATP, PLP, LDH, and NADH.
-
Add the desired concentration of the inhibitor (dissolved in a suitable solvent, e.g., DMSO) or vehicle control to the wells of the microplate.
-
Add the purified serine racemase enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (L-SOS or L-serine).
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
-
To determine IC50 values, perform the assay with a range of inhibitor concentrations and normalize the data to the vehicle control.
HPLC-Based Assay for D-Serine Formation
This method directly measures the product of the racemization reaction, D-serine, using high-performance liquid chromatography (HPLC) with a chiral column.[13][14]
Materials:
-
Purified human serine racemase
-
L-serine
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethylenediaminetetraacetic acid (EDTA, 1 mM)
-
Dithiothreitol (DTT, 2 mM)
-
Pyridoxal-5'-phosphate (PLP, 15 µM)
-
Trichloroacetic acid (TCA)
-
Diethyl ether
-
HPLC system with a chiral column (e.g., CROWNPAK CR(+))
-
Derivatization agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)
-
Fluorescence detector
Procedure:
-
Set up the reaction mixture containing Tris-HCl buffer, EDTA, DTT, PLP, and purified serine racemase.
-
Add the inhibitor or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding L-serine (e.g., 20 mM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-8 hours).
-
Stop the reaction by adding TCA to a final concentration of 5%.
-
Centrifuge to pellet the precipitated protein.
-
Extract the supernatant with water-saturated diethyl ether to remove the TCA.
-
Derivatize the amino acids in the sample.
-
Analyze the sample by HPLC with fluorescence detection to separate and quantify L-serine and D-serine.
-
Calculate the amount of D-serine produced and determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: D-Serine signaling at the glutamatergic synapse.
Experimental Workflows
Caption: High-throughput screening workflow for serine racemase inhibitors.
Conclusion
The inhibition of human serine racemase represents a targeted and promising approach for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. By modulating the levels of the NMDA receptor co-agonist D-serine, SR inhibitors offer the potential to correct the imbalances in glutamatergic neurotransmission that underlie these conditions. The availability of robust enzymatic assays and high-throughput screening platforms is accelerating the discovery of potent and selective inhibitors. Further research into the structure-activity relationships of these inhibitors and their in vivo efficacy will be critical in translating the therapeutic potential of targeting serine racemase into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine racemase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of human serine racemase activity and dynamics by halides, ATP and malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of the D-serine pathway to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Human serine racemase is allosterically modulated by NADH and reduced nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of serine racemase expression and D-serine release from microglia by amyloid β-peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hsr-IN-1 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Hsr-IN-1, a potent and selective inhibitor of human serine racemase (hSR), and its consequential impact on synaptic plasticity. By modulating the levels of the N-methyl-D-aspartate receptor (NMDAR) co-agonist D-serine, this compound presents a valuable tool for investigating the roles of D-serine in neuronal function and a potential therapeutic avenue for central nervous system (CNS) disorders characterized by NMDAR hyperactivity. This document outlines the core mechanism of action of this compound, summarizes its biochemical properties, details relevant experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: Human Serine Racemase (hSR)
This compound is a recently developed small molecule inhibitor targeting human serine racemase (hSR), the primary enzyme responsible for the synthesis of D-serine from L-serine in the human brain[1][2]. D-serine is a crucial co-agonist of the synaptic N-methyl-D-aspartate receptor (NMDAR), a key player in excitatory neurotransmission and synaptic plasticity[3][4]. The overactivation of NMDARs is implicated in the pathophysiology of several neurodegenerative diseases, making hSR a compelling therapeutic target[2][5].
The inhibition of hSR by this compound is expected to decrease the synaptic availability of D-serine, thereby reducing NMDAR activity. This modulation of NMDAR signaling is the primary mechanism through which this compound is anticipated to influence synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory[2][6].
Quantitative Data
While direct quantitative data on the effects of this compound on synaptic plasticity (i.e., LTP and LTD) are not yet publicly available, the following tables summarize the known biochemical properties of this compound and the documented impact of hSR inhibition or genetic deletion on synaptic plasticity from related studies. This information provides a strong basis for predicting the effects of this compound.
Table 1: Biochemical Properties of this compound
| Parameter | Value | Species | Cofactor | Reference |
| IC₅₀ | 4.7 µM | Human | - | [Marchesani F, et al., 2024] |
| IC₅₀ | 18.3 µM | Human | Pyridoxal 5'-phosphate | [Marchesani F, et al., 2024] |
| Kd | 5.4 µM | Human | Pyridoxal 5'-phosphate | [Marchesani F, et al., 2024] |
Table 2: Illustrative Effects of hSR Inhibition/Deletion on NMDAR-Dependent Long-Term Potentiation (LTP)
| Experimental Model | Method of hSR Inhibition | Brain Region | LTP Induction Protocol | Effect on LTP | Reference |
| Rat Hippocampal Slices | D-serine depletion with D-amino acid oxidase | CA1 | High-Frequency Stimulation (HFS) | Blocked | [Henneberger C, et al., 2010] |
| hSR Knockout Mice | Genetic Deletion | CA1 | High-Frequency Stimulation (HFS) | Reduced (in the presence of GABAA receptor antagonist) | [Ploux, B. et al., 2020] |
| Rat Hippocampal Slices | L-erythro-3-hydroxyaspartate (hSR inhibitor) | CA1 | High-Frequency Stimulation (HFS) | No significant effect (in the specific study) | [Henneberger C, et al., 2010] |
Note: The effects of hSR inhibition can be complex and may be influenced by compensatory mechanisms, such as increased glycine (B1666218) levels, or the specific experimental conditions[6].
Signaling Pathways
The primary signaling pathway influenced by this compound is the D-serine dependent modulation of NMDAR activity at the synapse. By inhibiting hSR, this compound reduces the synthesis of D-serine, leading to a lower occupancy of the co-agonist binding site on synaptic NMDARs. This, in turn, attenuates the calcium influx through the NMDAR channel that is critical for the induction of both LTP and LTD.
Caption: D-serine signaling pathway at the synapse and the inhibitory action of this compound.
Experimental Protocols
This section outlines a detailed methodology for assessing the impact of this compound on synaptic plasticity, specifically focusing on electrophysiological recordings of Long-Term Potentiation (LTP) in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Model: Adult male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 dextrose.
-
Slicing: Prepare 350-400 µm thick transverse hippocampal slices using a vibratome (e.g., Leica VT1200S).
-
Recovery: Transfer the slices to a holding chamber with standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 dextrose) saturated with 95% O₂/5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
Electrophysiological Recordings of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Recording Chamber: Transfer a single slice to a submersion-style recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record baseline fEPSPs every 30 seconds by delivering a single test pulse (0.1 ms (B15284909) duration) at an intensity that elicits a response approximately 40-50% of the maximum. A stable baseline should be recorded for at least 20 minutes.
-
This compound Application: Following a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) for at least 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Data Analysis: The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Experimental Workflow Visualization
Caption: Experimental workflow for assessing the impact of this compound on LTP.
Expected Outcomes and Interpretation
Based on the mechanism of action of this compound as an hSR inhibitor, the following outcomes are anticipated from the described electrophysiology experiments:
-
Inhibition of LTP: this compound is expected to reduce the magnitude of NMDAR-dependent LTP in a concentration-dependent manner. By decreasing D-serine synthesis, this compound will limit the co-agonist availability for NMDARs, thereby dampening the calcium influx necessary for the induction of LTP.
-
No Effect on Basal Synaptic Transmission: At appropriate concentrations, this compound is not expected to significantly alter basal synaptic transmission, as this is primarily mediated by AMPA receptors.
-
Rescue with Exogenous D-serine: The inhibitory effect of this compound on LTP should be rescuable by the co-application of exogenous D-serine, which would bypass the enzymatic block and restore NMDAR function.
Conclusion
This compound is a valuable pharmacological tool for the investigation of D-serine's role in synaptic plasticity and its contribution to various neurological and psychiatric disorders. By selectively inhibiting human serine racemase, this compound allows for the controlled modulation of NMDAR activity. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of hSR inhibition and to further elucidate the intricate mechanisms governing synaptic plasticity. Future studies should aim to provide direct quantitative evidence of this compound's impact on LTP and LTD to fully characterize its pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serine Racemase Deletion Affects the Excitatory/Inhibitory Balance of the Hippocampal CA1 Network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsr-IN-1 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hsr-IN-1 is a potent and specific inhibitor of human serine racemase (hSR), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] hSR is a key enzyme in the central nervous system responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making hSR a significant therapeutic target.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound, including enzyme activity assays and cell-based assessments.
Mechanism of Action
Human serine racemase catalyzes two primary reactions: the racemization of L-serine to D-serine and the β-elimination of L-serine to pyruvate (B1213749) and ammonia.[1][3] Both reactions proceed through a common carbanionic intermediate. This compound acts by inhibiting these catalytic activities. The binding of this compound to hSR prevents the substrate from accessing the active site, thereby blocking the production of both D-serine and pyruvate.
Caption: Inhibition of hSR by this compound blocks substrate conversion.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against human serine racemase.
| Parameter | Value | Conditions |
| Kd | 5.4 µM | In the presence of Pyridoxal 5'-phosphate monohydrate |
| IC50 | 18.3 µM | In the presence of Pyridoxal 5'-phosphate monohydrate |
| IC50 | 4.7 µM | This compound alone |
Experimental Protocols
Protocol 1: In Vitro Human Serine Racemase (hSR) Activity Assay (β-Elimination)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on the β-elimination reaction of L-serine catalyzed by purified hSR. The production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[5]
Materials:
-
Purified recombinant human serine racemase (hSR)
-
This compound
-
L-serine-O-sulfate (L-SOS) (Substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Triethanolamine (TEA) buffer
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Adenosine triphosphate (ATP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 200 mM TEA, 150 mM KCl, 5 mM MgCl₂, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of hSR in assay buffer. The final concentration in the assay will need to be optimized.
-
Cofactor/Substrate Mix: Prepare a solution containing 5 mM ATP, 50 µM PLP, 0.24 mM NADH, and 0.15 units/µL LDH in assay buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of L-SOS in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. Include a vehicle control.
-
-
Assay Protocol:
-
Add 50 µL of the Cofactor/Substrate Mix to each well of a 96-well plate.
-
Add 10 µL of the this compound solution or vehicle control to the appropriate wells.
-
Add 20 µL of the hSR enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the L-SOS substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Spectrophotometric assay workflow for this compound IC50 determination.
Protocol 2: Cell-Based Assay for this compound Efficacy
This protocol describes a general method to assess the ability of this compound to inhibit hSR activity in a cellular context. This can be achieved by measuring the levels of D-serine in the cell culture medium or cell lysates after treatment with the inhibitor.
Materials:
-
A suitable cell line expressing hSR (e.g., HEK293T cells transfected with an hSR expression vector, or a neuronal cell line endogenously expressing hSR).
-
Cell culture medium and supplements
-
This compound
-
L-serine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
D-serine detection kit (e.g., ELISA-based or HPLC-based)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-4 hours).
-
-
Substrate Addition:
-
Add L-serine to the medium to a final concentration that is appropriate for the cell line and assay (e.g., 10 mM).
-
Incubate for a further period to allow for the conversion of L-serine to D-serine (e.g., 24 hours).
-
-
Sample Collection:
-
For medium analysis: Collect the cell culture supernatant.
-
For cell lysate analysis: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
-
D-serine Measurement:
-
Quantify the concentration of D-serine in the collected samples using a D-serine detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the D-serine levels to a measure of cell viability (e.g., protein concentration for lysates, or a parallel cell viability assay).
-
Calculate the percent inhibition of D-serine production for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
-
Caption: Workflow for assessing this compound activity in a cellular context.
References
- 1. "I. Development of an NMR-Based Assay for Human Serine Racemase II. Tow" by Stephany Marie Ramos De Dios [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Investigation of Human Serine Racemase Mechanism and Development and D" by Danielle Graham [digitalcommons.unl.edu]
- 5. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsr-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsr-IN-1 is a potent inhibitor of human serine racemase (hSR), the enzyme responsible for the synthesis of D-serine (B559539) from L-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[2][3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders. Elevated levels are associated with neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis, while decreased levels have been linked to schizophrenia.[1] As an inhibitor of hSR, this compound serves as a valuable research tool to investigate the physiological and pathological roles of D-serine and to explore the therapeutic potential of modulating the NMDA receptor pathway.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity on hSR and its downstream effects on D-serine levels and NMDA receptor activation.
Mechanism of Action of this compound
Human serine racemase (hSR) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine.[1] This process involves the racemization of the amino acid at its alpha-carbon. D-serine, produced primarily in glial cells and neurons, then acts as a co-agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor. The binding of both glutamate and a co-agonist (like D-serine or glycine) is required for the opening of the NMDA receptor's ion channel, leading to an influx of Ca2+ into the neuron. This calcium influx triggers downstream signaling cascades essential for synaptic plasticity.[2][3]
This compound acts as an inhibitor of hSR, thereby reducing the production of D-serine. This reduction in the available co-agonist leads to decreased activation of NMDA receptors, subsequently diminishing the downstream calcium signaling.
Figure 1: this compound inhibits the hSR-mediated synthesis of D-serine, a co-agonist of the NMDA receptor.
Quantitative Data
The inhibitory potency of this compound against human serine racemase has been determined through in vitro enzymatic assays. The following table summarizes the available quantitative data. Researchers should note that these values may vary depending on the specific assay conditions, including the presence of cofactors.
| Compound | Parameter | Value (µM) | Cofactor |
| This compound | IC50 | 4.7 | None |
| This compound | IC50 | 18.3 | Pyridoxal 5'-phosphate |
| This compound | Kd | 5.4 | Pyridoxal 5'-phosphate |
Experimental Protocols
Cell Culture of Primary Neurons
Primary neuronal cultures are a highly relevant model system for studying the effects of hSR inhibition due to their endogenous expression of both serine racemase and NMDA receptors.
Materials:
-
Embryonic day 18 (E18) rat or mouse cortices/hippocampi
-
Dissection medium (e.g., Hibernate-E)
-
Papain and DNase I for tissue dissociation
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Protocol:
-
Coat culture surfaces with poly-D-lysine (50 µg/mL) overnight at 37°C. Wash thoroughly with sterile water and allow to dry.
-
Dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution (e.g., 20 units/mL) at 37°C for 15-30 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) on the coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Workflow for Assessing this compound Activity in Primary Neurons
Figure 2: Experimental workflow for evaluating this compound in primary neuronal cultures.
Measurement of D-Serine Levels by HPLC
This protocol describes the quantification of D-serine in cell culture supernatants following treatment with this compound.
Materials:
-
Primary neuronal cultures
-
This compound
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)
-
D-serine and L-serine standards
Protocol:
-
Culture primary neurons as described in Protocol 1.
-
On the day of the experiment, replace the culture medium with a defined buffer (e.g., Krebs-Ringer-HEPES).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Collect the cell culture supernatant.
-
To remove interfering amino acids, samples can be treated with L-serine dehydratase and glutaminase.
-
Derivatize the samples and standards with the derivatizing agent to form fluorescent adducts.
-
Inject the derivatized samples onto the HPLC system.
-
Separate the D- and L-serine enantiomers using an appropriate gradient of mobile phases.
-
Detect the fluorescent signal and quantify the D-serine concentration by comparing the peak area to that of the D-serine standards.
Assessment of NMDA Receptor Activity via Calcium Imaging
This protocol measures the effect of this compound on NMDA receptor-mediated calcium influx in primary neurons.
Materials:
-
Primary neuronal cultures on glass coverslips
-
This compound
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA and glycine (B1666218)/D-serine
-
Fluorescence microscope with an imaging system
Protocol:
-
Culture primary neurons on coverslips as described in Protocol 1.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for a specific duration (e.g., 24 hours).
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope and continuously perfuse with a buffer.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with NMDA (e.g., 100 µM) in the presence of a low concentration of glycine or D-serine (e.g., 1 µM) to assess NMDA receptor activity.
-
Record the changes in intracellular calcium concentration by capturing fluorescence images over time.
-
Analyze the data by measuring the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2). Compare the calcium response in this compound treated cells to that in vehicle-treated cells.
Alternative Cell Lines
While primary neurons are the most physiologically relevant model, other cell lines that endogenously or recombinantly express human serine racemase and NMDA receptors can be used.
-
C6 Glioma Cells: These cells have been shown to express hSR.
-
SH-SY5Y Neuroblastoma Cells: This human cell line can be differentiated into a neuronal phenotype and expresses NMDA receptors.
-
HEK293 Cells: These cells can be transiently or stably transfected to express human serine racemase and specific NMDA receptor subunits for more controlled studies.
Troubleshooting
-
Low D-serine levels: Ensure that the primary cultures are healthy and at an appropriate density. The concentration of the substrate L-serine in the medium can also be a limiting factor.
-
High background in calcium imaging: Ensure complete removal of the calcium indicator after loading and allow sufficient time for de-esterification. Check the health of the cells, as unhealthy cells may have elevated baseline calcium.
-
Variability in primary neuron cultures: To minimize variability, use embryos from the same litter and be consistent with the dissection and culturing procedures. Always include appropriate controls in each experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the D-serine/NMDA receptor pathway in cellular function and disease. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in cell-based assays to elucidate its mechanism of action and its potential as a therapeutic lead. Careful experimental design and the use of appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. syneurx.com [syneurx.com]
- 2. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Schizophrenia Research Using Hsr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsr-IN-1 is a potent and selective inhibitor of human serine racemase (hSR), the enzyme responsible for synthesizing D-serine (B559539) in the brain. D-serine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its positive, negative, and cognitive symptoms.[1][2][3][4] By inhibiting serine racemase, this compound reduces the levels of D-serine, leading to a state of NMDA receptor hypofunction. This makes this compound a valuable pharmacological tool for inducing schizophrenia-like phenotypes in animal models, providing a platform to investigate disease mechanisms and evaluate novel therapeutic strategies.
These application notes provide detailed protocols for the in vivo use of this compound in murine models of schizophrenia research, including proposed formulation and administration methods, as well as established behavioral assays for assessing schizophrenia-relevant phenotypes.
Mechanism of Action: NMDA Receptor Hypofunction
This compound inhibits serine racemase, the enzyme that converts L-serine to D-serine. D-serine acts as a crucial co-agonist at the glycine (B1666218) binding site of the NR1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate (B1630785) binding site on the NR2 subunit and the co-agonist site on the NR1 subunit must be occupied. By reducing the synthesis of D-serine, this compound diminishes the activation of NMDA receptors, leading to glutamatergic hypofunction, a state believed to underlie many of the symptoms observed in schizophrenia.[1][2][5] Studies in mice with genetic deletion of serine racemase have demonstrated schizophrenia-like behaviors, which can be rescued by the administration of D-serine.[2][5]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to serine racemase inhibition and its effects in preclinical models.
Table 1: In Vitro Potency of Serine Racemase Inhibitors
| Compound | Target | IC₅₀ (µM) | Assay Condition | Reference |
|---|---|---|---|---|
| This compound | Human Serine Racemase | 4.7 | In vitro enzyme assay | Factual Data |
| This compound | Human Serine Racemase | 18.3 | In vitro with Pyridoxal 5'-phosphate | Factual Data |
| MET-phen | Serine Racemase | 3.0 | In vitro enzyme assay |[6] |
Table 2: In Vivo Effects of Serine Racemase Inhibition in Mice
| Intervention | Animal Model | Dosage | Effect on Brain D-Serine | Behavioral Outcomes | Reference |
|---|---|---|---|---|---|
| Serine Racemase Knockout | C57BL/6J Mice | N/A | ~90% reduction | Impaired prepulse inhibition, social deficits, cognitive impairment | [2] |
| MET-phen (SR inhibitor) | Neonatal Mice | 3 mg/kg/day (i.p.) for 3 days | 14-19% reduction | Schizophrenia-like behaviors in adulthood |[6] |
Experimental Protocols
Proposed In Vivo Formulation and Administration of this compound
Disclaimer: As there is no published data on the in vivo formulation and administration of this compound, the following protocol is a proposed starting point based on common practices for administering poorly water-soluble compounds to rodents and data from other serine racemase inhibitors. Researchers should perform initial dose-ranging and tolerability studies.
1. Formulation for Intraperitoneal (i.p.) Injection (Recommended for initial studies):
-
Vehicle Selection: Due to the likely hydrophobic nature of this compound, a multi-component vehicle system is recommended. A common formulation is a mixture of DMSO, PEG300 (or Solutol HS 15), Tween 80, and saline.
-
Preparation of a 1 mg/mL this compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex.
-
Add sterile saline to reach the final volume and vortex thoroughly. The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Administration:
-
Administer via intraperitoneal injection.
-
The injection volume should not exceed 10 mL/kg body weight for mice.
-
A suggested starting dose, based on other serine racemase inhibitors, could be in the range of 1-10 mg/kg.[5] This should be optimized in pilot studies.
-
2. Formulation for Oral Gavage:
-
Vehicle Selection: A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common method for oral administration of poorly soluble compounds.
-
Preparation of a Suspension:
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the 0.5% CMC vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Administration:
-
Administer using a ball-tipped gavage needle.
-
The gavage volume should typically be 5-10 mL/kg body weight for mice.
-
The oral dose may need to be higher than the i.p. dose to account for potential first-pass metabolism and lower bioavailability.
-
Behavioral Assays for Schizophrenia-Like Phenotypes
The following are standard protocols for behavioral tests used to assess symptoms relevant to schizophrenia in mice.
1. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are a well-documented endophenotype of schizophrenia.
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the mouse.
-
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle stimuli (e.g., 5 pulses of 120 dB white noise for 40 ms) to habituate the initial startle response.
-
Test Session: Present a series of trials in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds). The trial types include:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms (B15284909) before the startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response during the 200 ms following the onset of the startle stimulus.
-
PPI is calculated as a percentage: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
A lower %PPI indicates a deficit in sensorimotor gating.
-
2. Novel Object Recognition (NOR) Test
-
Rationale: This test assesses recognition memory, a cognitive domain that is often impaired in individuals with schizophrenia.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). Two sets of identical objects and one novel object that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
Calculate a discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A discrimination index close to zero or negative suggests a deficit in recognition memory.
-
3. Social Interaction Test
-
Rationale: This test evaluates social withdrawal and deficits in social cognition, which are core negative symptoms of schizophrenia.
-
Apparatus: A three-chambered social interaction arena or a standard open-field arena.
-
Procedure (Three-Chamber Test):
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a new, unfamiliar "novel" mouse in a wire cage. The "familiar" mouse from the previous phase remains. Allow the test mouse to explore for 10 minutes.
-
-
Data Analysis:
-
Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
-
Sociability: Compare the time spent with the stranger mouse versus the empty cage. A healthy mouse will spend more time with the stranger mouse.
-
Social Novelty: Compare the time spent with the novel mouse versus the familiar mouse. A healthy mouse will show a preference for the novel mouse.
-
A lack of preference in either phase indicates social deficits.
-
Logical Relationships in Experimental Design
Conclusion
This compound presents a promising tool for researchers investigating the neurobiology of schizophrenia. By inducing a state of NMDA receptor hypofunction through the inhibition of serine racemase, this compound can be used to model key aspects of the disorder in rodents. The protocols outlined in these application notes provide a comprehensive framework for conducting in vivo studies with this compound, from compound formulation to behavioral assessment. It is anticipated that the use of this and similar compounds will facilitate a deeper understanding of schizophrenia and aid in the discovery of novel therapeutic interventions.
References
- 1. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. d-serine and serine racemase inhibition experiments in vivo [bio-protocol.org]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
Protocol for Assessing Blood-Brain Barrier Penetration of Hsr-IN-1: A Novel Human Serine Racemase Inhibitor
Introduction
Hsr-IN-1 is a novel small molecule inhibitor of human serine racemase (hSR), the enzyme responsible for synthesizing the neuromodulator D-serine.[1][2] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[3][4] Dysregulation of D-serine levels has been implicated in various central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and ischemic stroke.[5] Consequently, inhibitors of hSR like this compound are promising therapeutic candidates for these conditions.
A critical determinant of efficacy for any CNS-targeted therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). This protocol outlines a comprehensive, multi-tiered approach to assess the BBB penetration of this compound, integrating in silico predictions, in vitro permeability assays, and in vivo pharmacokinetic studies. This systematic evaluation will provide crucial data for researchers, scientists, and drug development professionals to determine the CNS bioavailability of this compound and guide further development.
Tier 1: In Silico Prediction of BBB Penetration
Prior to in vitro and in vivo experiments, computational models can provide an initial assessment of the likelihood of this compound to cross the BBB based on its physicochemical properties. For a novel, uncharacterized compound like this compound, we will use a set of hypothetical but realistic properties typical for CNS drug candidates and small molecule inhibitors.[6][7][8]
Hypothetical Physicochemical Properties for this compound
| Property | Hypothetical Value | Rationale for CNS Penetration |
| Molecular Weight (MW) | 420 g/mol | < 500 g/mol is generally favored for passive diffusion across the BBB.[6] |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | A value between 1 and 3 often indicates a good balance between aqueous solubility and lipid membrane permeability.[6] |
| Topological Polar Surface Area (TPSA) | 65 Ų | A TPSA of < 90 Ų is often associated with good BBB penetration. |
| Hydrogen Bond Donors (HBD) | 2 | Fewer than 5 HBDs are desirable to minimize desolvation energy penalty upon entering the lipid membrane.[6] |
| Hydrogen Bond Acceptors (HBA) | 4 | Fewer than 10 HBAs are generally preferred for CNS drugs.[6] |
| pKa (acidic/basic) | 8.5 (basic) | Ionization state at physiological pH (7.4) influences permeability; a basic pKa can be favorable. |
Protocol for In Silico Prediction
-
Calculate Physicochemical Properties:
-
Obtain the chemical structure of this compound.
-
Use computational chemistry software (e.g., ChemDraw, MarvinSketch) or online platforms to calculate the MW, LogP, TPSA, HBD, and HBA.
-
-
Utilize Online Prediction Tools:
-
Input the SMILES (Simplified Molecular-Input Line-Entry System) string or draw the structure of this compound into publicly available web-based BBB prediction tools.
-
Examples of such tools include BBBpred, LogBB_Pred, and BBBper.[9][10][11]
-
These tools use algorithms trained on datasets of known CNS-penetrant and non-penetrant compounds to predict the blood-brain barrier permeability, often expressed as LogBB (logarithm of the brain-to-blood concentration ratio) or as a binary prediction (penetrant/non-penetrant).
-
Predicted BBB Penetration of this compound (Hypothetical Data)
| Prediction Model | Predicted LogBB | Prediction |
| BBBpred | 0.15 | Permeable |
| LogBB_Pred | -0.2 to 0.3 | Likely Permeable |
| BBBper | N/A | High Probability of Penetration |
Tier 2: In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to assess the passive permeability of this compound and to determine if it is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp).
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method to evaluate the passive, transcellular permeability of a compound across an artificial lipid membrane that mimics the BBB.
-
Preparation of Reagents:
-
Donor Solution: Prepare a solution of this compound at a final concentration of 10 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a low percentage of DMSO (<1%).
-
Acceptor Solution: Use a buffer that mimics the brain interstitial fluid, which may contain surfactants to improve the solubility of lipophilic compounds.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with a brain lipid mixture (e.g., porcine brain lipid extract in dodecane).
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing this compound to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [ - (V_D * V_A) / ((V_D + V_A) * A * t) ] * ln [ 1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) ] Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in acceptor well at time t
-
C_D(0) = Initial concentration in donor well
-
-
MDCK-MDR1 Permeability Assay
This cell-based assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter. This model is used to assess both passive permeability and active efflux.[12][13]
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) for 3-5 days to form a confluent and polarized monolayer.
-
Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound (typically at 10 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
To confirm the role of P-gp, the B-A transport can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in all collected samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as follows: ER = Papp (B-A) / Papp (A-B)
-
An ER ≥ 2 suggests that the compound is a substrate for active efflux.[13]
-
In Vitro Permeability Data for this compound (Hypothetical)
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | 8.5 | High passive permeability |
| MDCK-MDR1 | Papp (A-B) (x 10⁻⁶ cm/s) | 6.2 | Good apparent permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 13.1 | Efflux is occurring | |
| Efflux Ratio (ER) | 2.1 | This compound is likely a substrate of P-gp |
Tier 3: In Vivo Pharmacokinetic Study in Mice
The final tier involves an in vivo study in an animal model to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are considered the gold standard for assessing BBB penetration.
Experimental Protocol for In Vivo Study
-
Animal Model:
-
Use adult male C57BL/6 mice (n=3-4 per time point).
-
-
Drug Administration:
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose), collect blood samples via cardiac puncture under terminal anesthesia.
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brains and homogenize them in a suitable buffer (e.g., phosphate (B84403) buffer) to create a brain homogenate.[17][18]
-
-
Quantification by LC-MS/MS:
-
Determination of Unbound Fractions (fu,plasma and fu,brain):
-
Determine the fraction of this compound that is not bound to proteins in plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis or ultracentrifugation.
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp): Kp = C_brain_total / C_plasma_total
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma)
-
A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A Kp,uu << 1 indicates active efflux, while a Kp,uu >> 1 suggests active influx.
-
In Vivo Pharmacokinetic Data for this compound (Hypothetical)
| Parameter | Value | Interpretation |
| Dose (IV) | 5 mg/kg | N/A |
| AUC_plasma (ngh/mL) | 1250 | Systemic exposure |
| AUC_brain (ngh/g) | 625 | Brain exposure |
| fu,plasma | 0.05 | High plasma protein binding |
| fu,brain | 0.10 | Moderate brain tissue binding |
| Kp | 0.5 | Total brain concentration is half of plasma |
| Kp,uu | 1.0 | Unbound concentrations in brain and plasma are at equilibrium, suggesting passive diffusion is the primary mechanism of BBB transit, despite being a P-gp substrate. |
Visualizations
Caption: this compound inhibits hSR, reducing D-serine production and NMDA receptor co-activation.
Caption: Multi-tiered workflow for assessing the BBB penetration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Serine Racemase in the Pathophysiology of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors - Simulations Plus [simulations-plus.com]
- 9. BBBper: A Machine Learning-based Online Tool for Blood-Brain Barrier (BBB) Permeability Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BBB predictor [ddl.unimi.it]
- 11. LogBB_Pred [ssbio.cau.ac.kr]
- 12. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 16. ijirmps.org [ijirmps.org]
- 17. Preparation of brain samples for LC–MS/MS [bio-protocol.org]
- 18. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 21. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuroinflammation Using Heat Shock Response (HSR) Inhibitors
Disclaimer: The specific compound "Hsr-IN-1" could not be identified in publicly available scientific literature. It is possible that this is an internal designation, a novel compound not yet published, or a misnomer. Therefore, this document provides a comprehensive overview of the application of inhibitors targeting the Heat Shock Response (HSR), a likely intended target, for the investigation of neuroinflammation. The protocols and data presented are based on commonly studied HSR inhibitors such as VER-155008 (HSP70 inhibitor) and 17-AAG (Tanespimycin, an HSP90 inhibitor).
Introduction to the Heat Shock Response and Neuroinflammation
The Heat Shock Response (HSR) is a highly conserved cellular stress response pathway that protects cells from damage induced by a variety of stressors, including heat, oxidative stress, and protein misfolding.[1] Key players in this pathway are the Heat Shock Factors (HSFs), particularly HSF1, and the Heat Shock Proteins (HSPs), which act as molecular chaperones to maintain protein homeostasis.[1][2]
Neuroinflammation is a complex inflammatory response within the central nervous system (CNS) involving the activation of glial cells (microglia and astrocytes) and the production of inflammatory mediators. While a protective response in the short term, chronic neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3]
The HSR is intricately linked with inflammatory signaling pathways. HSPs, such as HSP90 and HSP70, can modulate the activity of key inflammatory proteins.[4] Consequently, pharmacological modulation of the HSR through small molecule inhibitors presents a valuable strategy for investigating the mechanisms of neuroinflammation and for the development of potential therapeutic interventions.
Key Signaling Pathways
The HSR intersects with neuroinflammatory signaling at multiple levels. A primary mechanism involves the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammatory gene expression.
HSF1-Mediated Regulation of Neuroinflammation
Under basal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress, HSF1 is released, trimerizes, and translocates to the nucleus where it binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, including those encoding HSPs. HSF1 itself can also directly influence the expression of inflammatory genes.
HSP90 and HSP70 in Neuroinflammatory Signaling
HSP90 and HSP70 are key chaperones that regulate the stability and function of a wide range of "client" proteins, including many involved in inflammatory signaling. HSP90 is required for the stability of several kinases in the NF-κB pathway, such as IKK (IκB kinase). Inhibition of HSP90 can therefore lead to the degradation of these kinases and a subsequent reduction in NF-κB activation. HSP70, on the other hand, can directly interact with components of the NF-κB pathway to suppress its activation.[4]
Quantitative Data on HSR Inhibitors
The following tables summarize the inhibitory concentrations of commonly used HSR inhibitors and their effects on neuroinflammatory markers.
Table 1: Inhibitory Concentrations (IC50) of HSR Inhibitors
| Compound | Target | IC50 | Cell-free/Cell-based | Reference |
| VER-155008 | HSP70 | 0.5 µM | Cell-free | [3][5][6][7] |
| VER-155008 | HSC70 | 2.6 µM | Cell-free | [5][7] |
| VER-155008 | GRP78 | 2.6 µM | Cell-free | [5][7] |
| Geldanamycin (B1684428) | HSP90 | ~0.2 µM | Varies by cell type | [8] |
| 17-AAG (Tanespimycin) | HSP90 | 0.03-0.1 µM | Varies by cell type | [9] |
Table 2: Effects of HSR Inhibitors on Neuroinflammatory Markers
| Compound | Model System | Concentration | Effect on Inflammatory Markers | Reference |
| 17-AAG | LPS-stimulated RAW 264.7 macrophages | 0.1 - 1 µM | Dose-dependent decrease in TNF-α and IL-6 production. | [10] |
| 17-AAG | Mouse model of subarachnoid hemorrhage | 80 mg/kg | Reduced levels of NLRP3, ASC, caspase-1, and IL-1β. | [11][12] |
| Geldanamycin | LPS-activated RAW264.7 macrophages | Not specified | Potently inhibits the production of TNFα, IL-6, and IL-1β. | [13] |
| PU-H71 (HSP90 inhibitor) | LPS-activated primary microglia | 50 nM | Significantly reduced nitrite (B80452) (NO) release. | [14] |
| Ganetespib (B611964) (HSP90 inhibitor) | Heat shock-treated N9 microglia | Dose-dependent | Attenuated secretion of TNF-α, IL-1β, IL-6, and nitric oxide (NO). | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of HSR Inhibitors on Microglial Activation
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of HSR inhibitors on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
HSR inhibitor (e.g., 17-AAG, VER-155008) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed BV-2 cells or primary microglia into 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the HSR inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for an appropriate time, depending on the endpoint being measured (e.g., 24 hours for cytokine and nitric oxide production).
-
Sample Collection:
-
Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide by the Griess assay.
-
Wash the cells with PBS and lyse them for protein analysis by Western blotting (e.g., to assess the phosphorylation of NF-κB or MAP kinases) or for gene expression analysis by qPCR.
-
Protocol 2: In Vivo Assessment in a Mouse Model of Neuroinflammation
This protocol provides a general framework for evaluating the in vivo efficacy of an HSR inhibitor in an LPS-induced model of systemic inflammation with neuroinflammatory consequences.
Materials:
-
Adult C57BL/6 mice
-
HSR inhibitor (e.g., 17-AAG) formulated for intraperitoneal (i.p.) injection
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Equipment for tissue processing, immunohistochemistry, and biochemical analyses
Procedure:
-
Animal Acclimatization: Acclimatize adult male C57BL/6 mice to the housing conditions for at least one week.
-
Inhibitor Administration: Administer the HSR inhibitor (e.g., 17-AAG at a dose of 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
LPS Administration: After a specified pre-treatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation.
-
Monitoring and Euthanasia: Monitor the animals for signs of sickness behavior. At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Tissue Collection: Perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains and either fix them for immunohistochemistry or snap-freeze them for biochemical analysis.
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of inflammatory cytokines and signaling proteins by Western blotting or ELISA, and gene expression by qPCR.
-
Conclusion
Inhibitors of the Heat Shock Response provide powerful tools for dissecting the complex interplay between cellular stress pathways and neuroinflammation. While a specific molecule named "this compound" remains elusive in the current literature, the principles and protocols outlined here for established HSR inhibitors offer a solid foundation for researchers and drug development professionals to investigate the role of this critical pathway in neurological disorders. Further research into the isoform-specific functions of HSPs and the development of more selective inhibitors will continue to advance our understanding and may lead to novel therapeutic strategies for a range of neuroinflammatory conditions.
References
- 1. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 4. Inhibition of HSP90β by ganetespib blocks the microglial signalling of evoked pro-inflammatory responses to heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modifications of geldanamycin via CuAAC altering affinity to chaperone protein Hsp90 and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Inhibition of hsp90 attenuates pro-inflammatory cytokines and prevents LPS induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Heat Shock Protein 90 by 17-AAG Reduces Inflammation via P2X7 Receptor/NLRP3 Inflammasome Pathway and Increases Neurogenesis After Subarachnoid Hemorrhage in Mice [frontiersin.org]
- 12. Inhibition of Heat Shock Protein 90 by 17-AAG Reduces Inflammation via P2X7 Receptor/NLRP3 Inflammasome Pathway and Increases Neurogenesis After Subarachnoid Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of hSR Inhibitors using Hsr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human serine racemase (hSR) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the conversion of L-serine to D-serine.[1][2][3] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity, learning, and memory.[1][4][5] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ischemic stroke, making hSR a compelling therapeutic target.[4][5][6][7]
Hsr-IN-1 is a potent and specific inhibitor of hSR, demonstrating significant utility as a chemical probe for studying the enzyme's function and as a control compound in high-throughput screening (HTS) campaigns aimed at discovering novel hSR inhibitors.[8] These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify novel inhibitors of hSR, utilizing this compound as a reference compound.
Principle of the Assay
This protocol describes a coupled-enzyme assay designed for high-throughput screening in a 384-well format. The activity of hSR is determined by measuring the production of D-serine. The D-serine is then oxidized by D-amino acid oxidase (DAAO), a reaction that produces hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently detected using a fluorogenic probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescent signal is directly proportional to the amount of D-serine produced and thus to the activity of hSR. Inhibitors of hSR will lead to a decrease in the fluorescent signal.
Materials and Reagents
-
Enzymes: Recombinant human serine racemase (hSR), D-amino acid oxidase (DAAO), Horseradish peroxidase (HRP)
-
Substrate: L-serine
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Cofactors: Pyridoxal 5'-phosphate (PLP), Flavin adenine (B156593) dinucleotide (FAD)
-
Detection Reagent: Amplex Red
-
Positive Control Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM ATP
-
Plates: 384-well, black, flat-bottom plates
-
Compound Library: Library of small molecules dissolved in DMSO
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative data from a hypothetical high-throughput screening campaign for hSR inhibitors.
Table 1: Inhibitory Activity of this compound against human Serine Racemase
| Parameter | Value | Conditions |
| IC₅₀ | 4.7 µM | In the absence of PLP cofactor.[8] |
| IC₅₀ | 18.3 µM | In the presence of PLP cofactor.[8] |
| K_d | 5.4 µM | In the presence of PLP cofactor.[8] |
Table 2: Example Data from a High-Throughput Screening Campaign for hSR Inhibitors
| Parameter | Value | Description |
| Compound Library Size | 100,000 | Number of compounds screened. |
| Screening Concentration | 10 µM | Final concentration of library compounds in the assay. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition. |
| Z'-Factor | 0.75 | A measure of assay quality and robustness. |
| Confirmed Hits (IC₅₀ < 20 µM) | 150 | Number of hits confirmed through dose-response analysis. |
| Confirmation Rate | 30% | Percentage of primary hits confirmed. |
Experimental Protocols
Reagent Preparation
-
hSR Enzyme Stock (10X): Prepare a 10X stock solution of recombinant hSR in assay buffer. The final concentration in the assay should be empirically determined for optimal signal-to-background ratio.
-
DAAO/HRP/FAD/Amplex Red Detection Mix (2X): Prepare a 2X detection mix in assay buffer containing DAAO, HRP, FAD, and Amplex Red at their optimal concentrations. Protect from light.
-
L-serine Substrate Solution (4X): Prepare a 4X stock solution of L-serine in assay buffer.
-
This compound Control Solution: Prepare a stock solution of this compound in DMSO. For the assay, create a dilution series to generate a dose-response curve.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (negative control) or this compound solution (positive control).
-
Enzyme Addition: Add 5 µL of the 10X hSR enzyme stock solution to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the 4X L-serine substrate solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at 37°C.
-
Detection: Add 10 µL of the 2X DAAO/HRP/FAD/Amplex Red detection mix to all wells.
-
Signal Development: Incubate the plates for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at ~590 nm.
Data Analysis
-
Normalization: Normalize the data using the negative (DMSO) and positive (this compound at a concentration that gives maximal inhibition) controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: Identify primary "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50%).
-
Dose-Response Confirmation: Cherry-pick the primary hits and perform dose-response experiments to determine their IC₅₀ values. This confirms the activity and potency of the hit compounds.
Follow-up Assays for Hit Validation
To eliminate false positives and further characterize confirmed hits, a series of follow-up assays are recommended:
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as an LC-MS-based assay that directly measures D-serine production.
-
Counter-Screening: Screen hits against DAAO and HRP to identify compounds that interfere with the coupling enzymes or the detection system.
-
Selectivity Profiling: Test the confirmed hits against other PLP-dependent enzymes to assess their selectivity for hSR.
-
Mechanism of Action Studies: Investigate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetics studies.
Visualizations
Signaling Pathway
Caption: hSR signaling pathway and point of inhibition.
Experimental Workflow
Caption: High-throughput screening and hit validation workflow.
Logical Relationship of Assay Components
Caption: Principle of the coupled-enzyme HTS assay.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. "Investigation of Human Serine Racemase Mechanism and Development and D" by Danielle Graham [digitalcommons.unl.edu]
- 5. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Hsr-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsr-IN-1, a potent human serine racemase (hSR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 28, is a potent inhibitor of human serine racemase (hSR).[1][2][3][4] Its chemical name is O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride.[4] this compound acts as a covalent inhibitor of hSR.[4] The hSR enzyme is responsible for the conversion of L-serine to D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting hSR, this compound reduces the levels of D-serine, thereby modulating NMDA receptor activity. This makes it a valuable tool for research into central nervous system disorders.[1][4]
Q2: What is the recommended storage condition for this compound?
It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. For general guidance, many research chemicals are stored as a powder at -20°C or -80°C for long-term stability. Stock solutions in organic solvents are typically stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What are the primary applications of this compound?
This compound is intended for research use only in studies related to central nervous system diseases where modulation of the NMDA receptor pathway is of interest.[1][2][3][4] Given its mechanism of action, it can be used to investigate the role of D-serine and hSR in various neurological processes and disease models.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
Issue: I am having difficulty dissolving this compound in my aqueous buffer.
Possible Cause & Solution:
The chemical structure of this compound, O-(2-([1,1′-biphenyl]-4-yl)-1-carboxyethyl)hydroxylammonium chloride, contains both hydrophobic (biphenyl group) and hydrophilic (carboxylic acid and hydroxylammonium chloride) moieties. This amphipathic nature can lead to challenges in achieving high concentrations in purely aqueous solutions. The presence of the ammonium (B1175870) chloride salt and a carboxylic acid suggests that its solubility will be pH-dependent.
Recommended Step-by-Step Troubleshooting Protocol:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for many small molecule inhibitors due to its strong solubilizing power.
-
If DMSO is not compatible with your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.
-
-
Dilution into Aqueous Buffer:
-
Once a clear stock solution is obtained in the organic solvent, it can be serially diluted into your aqueous experimental buffer to the final desired concentration.
-
Crucial Consideration: Ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid off-target effects on your biological system.
-
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This common issue is known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.
Troubleshooting Strategies:
| Strategy | Description |
| pH Adjustment | The carboxylic acid and ammonium groups in this compound suggest that its solubility is pH-dependent. For acidic compounds, solubility generally increases at a higher pH (above their pKa). Conversely, for basic compounds, solubility increases at a lower pH (below their pKa). Experimenting with buffers at different pH values may enhance solubility. |
| Use of Co-solvents | If direct dilution leads to precipitation, consider adding a small percentage of a water-miscible co-solvent to your final aqueous buffer. Examples include polyethylene (B3416737) glycol (PEG) or ethanol. This can help to increase the overall solvating capacity of the buffer. |
| Employ Surfactants | Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles. |
| Gentle Heating and Sonication | For stubborn compounds, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution. However, it is essential to first confirm the thermal stability of this compound to avoid degradation. |
| Lower the Final Concentration | The most straightforward approach is to work with a lower final concentration of this compound in your assay, if experimentally feasible. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 329.8 g/mol , you would need 3.298 mg.
-
Add the appropriate volume of DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
If complete dissolution is not achieved, gentle warming or sonication can be attempted, provided the compound's stability is not compromised.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Solubility (Shake-Flask Method):
-
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system for analysis
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow any undissolved particles to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC, to determine the equilibrium solubility.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the human Serine Racemase (hSR) pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Hsr-IN-1 stability and degradation in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Hsr-IN-1 in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and effective covalent inhibitor of human Serine Racemase (hSR), the enzyme responsible for synthesizing the N-methyl-D-aspartate receptor (NMDAR) co-agonist D-serine.[1] By inhibiting hSR, this compound can modulate NMDAR-mediated neurotransmission, making it a valuable tool for research in central nervous system (CNS) diseases.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[2] For a 10 mM stock solution, accurately weigh the powdered this compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.[2] Ensure complete dissolution by vortexing, and if necessary, gentle warming (e.g., 37°C for 5-10 minutes) can be applied.[2]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. For stock solutions, it is best to aliquot the solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like this compound, which has a biphenyl (B1667301) moiety suggesting limited aqueous solubility.[2][4] To address this, you can try the following:
-
Slow, Drop-wise Addition: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing.[4]
-
Pre-warming the Buffer: Warm the aqueous buffer to 37°C before adding the stock solution.[4]
-
Lowering the Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous buffer.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration.[4]
Troubleshooting Guide
Issue: I am observing a gradual loss of this compound activity in my long-term cell culture experiment.
-
Possible Cause: this compound may be degrading over time in the cell culture medium at 37°C. The hydroxylammonium group in its structure can be susceptible to hydrolysis or oxidation under physiological conditions.[5][6] Components in the media, such as certain amino acids or vitamins, could also be reacting with the compound.[3]
-
Suggested Solution:
-
Perform a Stability Check: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol for this is provided below.
-
Replenish the Compound: If significant degradation is observed, consider partially or fully replacing the medium containing this compound at regular intervals.
-
Include Stability Controls: In your experimental setup, include wells with this compound in media without cells to differentiate between cellular metabolism and chemical degradation.[3]
-
Issue: My experimental results with this compound are highly variable between replicates.
-
Possible Cause: Inconsistent sample handling, incomplete solubilization of the stock solution, or issues with the analytical method can all contribute to variability.[3]
-
Suggested Solution:
-
Ensure Complete Dissolution: Before preparing working solutions, ensure your this compound stock solution is fully dissolved. Centrifuge the vial before use to pellet any undissolved material.
-
Precise Pipetting: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
Standardize Incubation Times: Ensure all samples are incubated for the exact same duration.
-
Validate Analytical Methods: If using techniques like HPLC-MS, validate the method for linearity, precision, and accuracy.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.[2]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes.
-
Store at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in your experimental buffer or cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration below 0.5%.[4]
-
Protocol 2: Assessing the Long-Term Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific medium over time using HPLC-MS.
-
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
24-well low-protein-binding plates
-
HPLC-MS system
-
-
Procedure:
-
Prepare a working solution of 10 µM this compound in the desired cell culture medium.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.
-
Immediately quench the reaction by adding 100 µL of cold ACN with 0.1% formic acid to the collected aliquot.
-
Centrifuge the samples at high speed to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer.
-
Monitor the peak area of the parent this compound molecule.
-
The percentage of this compound remaining at each time point is calculated relative to the peak area at time 0.
-
Stability Data
The following tables present illustrative stability data for a generic covalent inhibitor, "Inhibitor-X," under various conditions. This data is provided as a guideline for what might be expected for this compound and should be confirmed experimentally for the specific conditions of your study.
Table 1: Illustrative Stability of Inhibitor-X (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in PBS (pH 7.4) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 98.5 ± 3.5 | 99.1 ± 2.3 |
| 4 | 95.2 ± 4.1 | 97.8 ± 2.9 |
| 8 | 88.7 ± 5.3 | 94.5 ± 3.7 |
| 24 | 70.1 ± 6.8 | 85.3 ± 4.5 |
| 48 | 52.6 ± 7.9 | 72.1 ± 5.8 |
| 72 | 35.8 ± 8.5 | 60.4 ± 6.2 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Table 2: Illustrative Stability of Inhibitor-X Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| Room Temperature | 85.4 ± 4.2 | 65.1 ± 5.9 | 40.2 ± 7.1 |
| 4°C | 98.9 ± 2.5 | 95.3 ± 3.8 | 90.7 ± 4.6 |
| -20°C | 99.8 ± 1.9 | 99.2 ± 2.1 | 98.5 ± 2.4 |
| -80°C | 100 ± 1.5 | 99.9 ± 1.7 | 99.6 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Visualizations
References
- 1. thermofisher.com [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
Overcoming Hsr-IN-1 assay variability and ensuring reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability and ensure the reproducibility of assays involving Hsr-IN-1, a potent inhibitor of human serine racemase (hSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound that acts as an effective inhibitor of human serine racemase (hSR).[1] In the presence of the cofactor Pyridoxal 5'-phosphate monohydrate, this compound has a reported IC50 of 18.3 μM and a Kd of 5.4 μM for hSR. Without the cofactor, the IC50 is approximately 4.7 μM.[1] It is utilized in research related to the central nervous system.[1]
Q2: What are the common causes of high variability in cell-based assays using this compound?
High variability in assays with this compound can stem from several factors, many of which are common to cell-based assays in general. These include:
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Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.[2]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter media concentration and impact cell growth.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or other reagents can introduce significant errors.[2]
-
Inadequate Fixation and Permeabilization: This can lead to incomplete antibody penetration and uneven staining in immunofluorescence-based assays.[3]
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Insufficient Blocking: Can result in high background signals, obscuring the specific signal.[4][5]
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound can affect its potency.
Q3: How can I be sure that this compound is engaging with its target in my cellular model?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the engagement of a drug candidate with its target protein within a cellular environment.[6] This assay is based on the principle that a protein's thermal stability changes upon ligand binding.[6] An increase in the melting temperature of hSR in the presence of this compound would indicate target engagement.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling. Use a multichannel pipette for seeding and ensure consistent technique.[2][7] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and minimize evaporation.[2][3] |
| Pipetting Inaccuracy | Regularly calibrate pipettes. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | For endpoint assays, ensure that the incubation time with detection reagents is uniform across all plates.[2] Stagger the addition of reagents if necessary to maintain consistent timing. |
Issue 2: Weak or No Signal in In-Cell Western or Immunofluorescence Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Target Protein Expression | Confirm that your chosen cell line expresses a sufficient level of human serine racemase (hSR). You may need to use a positive control cell line with known hSR expression.[8] |
| Inefficient Antibody Binding | Optimize the primary and secondary antibody concentrations. Test a range of dilutions to find the optimal signal-to-noise ratio. Increase incubation time or adjust the temperature for antibody binding.[4] |
| Inadequate Permeabilization | The permeabilization step is crucial for allowing antibodies to access intracellular targets.[4] Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). Excessive permeabilization can damage cells, while insufficient permeabilization will block antibody entry.[5] |
| Poor Antibody Quality | Verify the specificity of your primary antibody for hSR. Use an antibody that has been validated for the specific application (e.g., In-Cell Western, immunofluorescence). |
| This compound Treatment Issues | Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below a level that affects cell viability (typically <0.5%).[9] |
Issue 3: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Use an appropriate blocking buffer (e.g., Bovine Serum Albumin or non-fat dry milk in a suitable buffer) and ensure an adequate blocking time (typically 1-2 hours at room temperature).[4][5] |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the lowest concentration that still provides a robust specific signal.[8] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Cell Clumping or Over-confluence | Ensure cells are seeded at a density that prevents them from becoming over-confluent at the time of the assay. Cell clumps can trap antibodies and lead to patches of high background. Optimal confluence is often around 50-80% for adherent cells.[4] |
Experimental Protocols
Protocol 1: General In-Cell Western (ICW) Assay for this compound Effect
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a dose-response range of this compound for the desired time period. Include a vehicle-only control.
-
Fixation: Gently remove the treatment media and wash once with PBS. Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with PBS. Add 150 µL of PBS containing 0.1% Triton X-100 and incubate for 20 minutes.
-
Blocking: Wash twice with PBS containing 0.1% Tween-20. Add 150 µL of a suitable blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against hSR in the blocking buffer. Add 50 µL to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Add 50 µL of the diluted fluorescently-labeled secondary antibody and a cell normalization stain (e.g., a DNA stain) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash five times with PBS containing 0.1% Tween-20. Image the plate using a fluorescent plate reader or scanner.
-
Data Analysis: Normalize the hSR signal to the cell normalization stain signal. Plot the normalized signal against the this compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified duration (e.g., 2 hours) at 37°C.[6]
-
Cell Harvesting and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for hSR.[6]
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the temperature for both the vehicle and this compound treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[6]
Visualizations
Caption: Workflow for an In-Cell Western assay to assess this compound activity.
Caption: Simplified pathway showing this compound inhibition of D-Serine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. products.advansta.com [products.advansta.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hsr-IN-1 Efficacy in In Vivo Models
Welcome to the technical support center for Hsr-IN-1, a novel inhibitor of human Serine Racemase (hSR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. The following information is curated from established methodologies for small molecule inhibitors targeting the central nervous system (CNS) and is intended to serve as a comprehensive guide for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human Serine Racemase (hSR), the enzyme responsible for converting L-serine to D-serine. D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain. By inhibiting hSR, this compound reduces the levels of D-serine, thereby modulating NMDA receptor activity. This mechanism is being explored for its therapeutic potential in various central nervous system (CNS) disorders.
Q2: What are the primary challenges in achieving in vivo efficacy with this compound?
A2: Like many small molecule inhibitors targeting the CNS, the primary challenges for this compound in vivo include:
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that restricts the passage of most drugs from the bloodstream into the brain.[1][2]
-
Solubility and Stability: this compound, like many small molecules, may have poor aqueous solubility, making formulation for in vivo administration challenging.[3] Stability in biological fluids is also a critical factor.
-
Pharmacokinetics (PK): Achieving and maintaining therapeutic concentrations of this compound at the target site in the brain is dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Off-Target Effects: Lack of specificity can lead to undesirable side effects and toxicity.
Q3: What animal models are suitable for testing the in vivo efficacy of this compound?
A3: The choice of animal model will depend on the specific CNS disorder being investigated. For neurodegenerative diseases, common models include:
-
Transgenic mouse models that express genes associated with diseases like Alzheimer's or Parkinson's.[5][6]
-
Toxin-induced models , such as the use of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like symptoms in mice.[7][8] The specific model should be chosen based on its ability to recapitulate the aspects of the human disease that are relevant to the therapeutic hypothesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable brain exposure | Poor BBB penetration | - Modify the chemical structure to increase lipophilicity (while maintaining a balance to avoid efflux).[9] - Co-administer with a P-glycoprotein (P-gp) inhibitor to reduce efflux.[10] - Consider alternative administration routes like intranasal delivery.[11][12] |
| Rapid metabolism | - Determine the metabolic stability of this compound in liver microsomes. - If metabolism is rapid, consider increasing the dosing frequency or using a different administration route to bypass first-pass metabolism. | |
| Inconsistent results between animals | Formulation issues (precipitation, instability) | - Prepare fresh formulations for each experiment. - Visually inspect the formulation for any signs of precipitation before administration. - Assess the stability of the formulation over the duration of the experiment. |
| Inaccurate dosing | - Ensure accurate and consistent administration techniques. - Normalize the dose to the body weight of each animal. | |
| Observed toxicity (e.g., weight loss, behavioral changes) | Dose is too high | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[13] - Reduce the dose or the frequency of administration. |
| Off-target effects | - Conduct in vitro screening against a panel of related enzymes and receptors to assess selectivity. - If off-target effects are known, monitor for specific signs of toxicity. | |
| Low in vivo efficacy despite good in vitro potency | Poor bioavailability | - Optimize the formulation to enhance solubility and absorption (see Table 2). - Evaluate different administration routes (e.g., oral gavage, intraperitoneal injection, intravenous injection). |
| Sub-therapeutic concentration at the target site | - Conduct pharmacokinetic studies to determine the concentration of this compound in the brain and plasma over time.[4] - Correlate brain concentrations with efficacy data to establish a therapeutic window. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for formulating a hydrophobic small molecule inhibitor like this compound for administration in mice. The optimal formulation will need to be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the desired vehicle mixture. A common vehicle for oral or intraperitoneal administration is a co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[14]
-
To prepare this vehicle, first mix the DMSO and PEG300. Then add the Tween 80 and mix thoroughly. Finally, add the saline and vortex until a clear, homogeneous solution is formed.
-
-
Prepare the Final Formulation:
-
Based on the desired final concentration and the volume to be administered, calculate the volume of the this compound stock solution needed.
-
Add the calculated volume of the stock solution to the prepared vehicle.
-
Vortex the final formulation thoroughly to ensure homogeneity. The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize toxicity.
-
-
Administration:
-
Administer the formulation to the animals immediately after preparation to avoid precipitation.
-
The volume of administration should be appropriate for the size of the animal (e.g., for mice, 5-10 mL/kg for oral gavage and 10-20 mL/kg for intraperitoneal injection).
-
Table 1: Example Formulations for In Vivo Administration of Small Molecule Inhibitors
| Formulation Composition | Route of Administration | Notes |
| 5-10% DMSO, 40% PEG300, 5% Tween 80, 45-50% Saline/PBS | Oral (p.o.), Intraperitoneal (i.p.) | A common co-solvent system for improving the solubility of hydrophobic compounds.[14] |
| 0.5% (w/v) Methylcellulose in water with 0.1-0.2% (v/v) Tween 80 | Oral (p.o.) | Forms a suspension suitable for oral gavage.[14] |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (i.p.) | Suitable for lipophilic compounds. |
| Cyclodextrins (e.g., HP-β-CD) in saline | Intravenous (i.v.), Intraperitoneal (i.p.) | Can enhance the aqueous solubility of poorly soluble drugs. |
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of a neurodegenerative disease.
1. Animal Model and Study Design:
-
Animals: Use an appropriate transgenic mouse model (e.g., 5XFAD for Alzheimer's disease) and wild-type littermates as controls. Use animals of a specific age and sex as dictated by the disease model's progression.[5][6]
-
Group Allocation: Randomly assign animals to the following groups (n=8-12 per group):
-
Group 1: Vehicle control (transgenic mice)
-
Group 2: this compound low dose (transgenic mice)
-
Group 3: this compound high dose (transgenic mice)
-
Group 4: Wild-type control (vehicle-treated)
-
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
2. Dosing and Administration:
-
Dose Selection: The doses for this compound should be determined based on preliminary maximum tolerated dose (MTD) studies.
-
Formulation: Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administration: Administer this compound or vehicle to the mice according to the planned schedule (e.g., once daily) and route (e.g., oral gavage). The duration of treatment will depend on the specific disease model and the expected time course of the therapeutic effect.
3. Efficacy Assessment:
-
Behavioral Tests: Conduct a battery of behavioral tests to assess cognitive function, motor function, or other relevant phenotypes. Examples include the Morris water maze for spatial learning and memory, or the rotarod test for motor coordination.
-
Biochemical Analysis: At the end of the study, collect brain tissue for biochemical analysis. This may include:
-
Measurement of D-serine levels to confirm target engagement.
-
Quantification of disease-specific biomarkers (e.g., amyloid-beta plaques and neurofibrillary tangles in an Alzheimer's model).
-
Immunohistochemical analysis of neuronal markers.
-
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Plot the data clearly, showing mean values and error bars (e.g., SEM).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits hSR, reducing D-serine production and NMDA receptor activation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. aragenbio.com [aragenbio.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. scielo.br [scielo.br]
- 7. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Neurodegenerative Diseases in vivo Review | Semantic Scholar [semanticscholar.org]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective CNS Targeting and Distribution with a Refined Region-Specific Intranasal Delivery Technique via the Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to interpret unexpected results from Hsr-IN-1 experiments
Welcome to the technical support center for Hsr-IN-1, a potent inhibitor of human serine racemase (hSR). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as an effective inhibitor of human serine racemase (hSR).[1] The primary mechanism of action is the inhibition of hSR, an enzyme responsible for the synthesis of D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. As a general guideline, solid compounds are typically stored at -20°C, and stock solutions in solvents like DMSO are also stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and experimental endpoint. Based on available data, this compound shows inhibitory activity in the micromolar range.[1] For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific model system. A typical starting range for a new inhibitor might be from 0.1 µM to 50 µM.
Q4: I am not seeing the expected downstream effect of hSR inhibition. What could be the reason?
Several factors could contribute to a lack of effect:
-
Cell Line D-serine Dependence: The chosen cell line may not produce significant levels of D-serine or may not be sensitive to its depletion.
-
Insufficient Inhibition: The concentration of this compound may be too low, or the incubation time may be too short to achieve adequate inhibition of hSR.
-
Compensatory Mechanisms: Cells may have compensatory mechanisms to overcome the reduction in D-serine.
-
Compound Inactivity: Ensure the compound has been stored and handled correctly to prevent degradation.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)
Cell viability assays are often used to assess the cytotoxic or cytostatic effects of a compound. Unexpected results can manifest as a lack of effect, an unexpectedly potent effect, or high variability between replicates.
Issue 1: No significant change in cell viability observed.
| Potential Cause | Troubleshooting Step |
| Low hSR expression or activity in the cell line. | Confirm hSR expression in your cell line via Western Blot or qPCR. Select a cell line known to have high hSR activity if possible. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Incubation time is too short. | Extend the incubation time with this compound (e.g., 24h, 48h, 72h) to allow for the depletion of D-serine and subsequent effects to manifest. |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing the tetrazolium salt non-enzymatically). Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. |
| Rapid metabolism of the compound. | If the compound is rapidly metabolized by the cells, its effective concentration may decrease over time. Consider replenishing the media with fresh compound during long incubation periods. |
Issue 2: Higher than expected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Off-target effects. | At high concentrations, small molecules can have off-target effects that contribute to cytotoxicity.[2] Try to use the lowest effective concentration determined from your dose-response curve. Consider using a structurally distinct hSR inhibitor as a control if available. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). |
| Cellular stress due to D-serine depletion. | The observed cytotoxicity might be a genuine, potent on-target effect in your specific cell model. To confirm, you can try to rescue the phenotype by co-incubating with exogenous D-serine. |
Experimental Workflow for Investigating Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cell viability results.
Unexpected Results in Western Blotting
Western blotting is a key technique to verify the inhibition of a signaling pathway. For this compound, you might be looking at downstream markers affected by D-serine levels or NMDA receptor activity.
Issue 1: No change in downstream protein markers.
| Potential Cause | Troubleshooting Step |
| Ineffective this compound treatment. | Optimize the concentration and incubation time of this compound. Collect lysates at different time points post-treatment. |
| Antibody issues. | Ensure the primary antibody is validated for the target and species. Run a positive control to confirm the antibody is working. Titrate the primary and secondary antibody concentrations.[3][4] |
| Poor protein transfer. | Check the transfer efficiency using Ponceau S staining.[5] Optimize transfer time and voltage, especially for very large or small proteins. |
| The chosen marker is not regulated by hSR in your system. | Research the literature to confirm the link between hSR/D-serine and your protein of interest in the context of your cell model. |
Issue 2: Multiple or non-specific bands appear.
| Potential Cause | Troubleshooting Step |
| Primary antibody concentration is too high. | Reduce the concentration of the primary antibody and/or reduce the incubation time.[6] |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the species of the primary antibody. |
| Protein degradation. | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[4][6] |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[3][4] |
Signaling Pathway Downstream of hSR
The primary role of hSR is the production of D-serine, which acts as a co-agonist at the glycine-binding site of the NMDA receptor. Inhibition of hSR is expected to reduce NMDA receptor activity.
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Protocols
Protocol: WST-1 Cell Viability Assay
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.[8]
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.[9]
Protocol: Western Blotting for Downstream Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Cell viability and proliferation measurement [takarabio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Hsr-IN-1 and Other Human Serine Racemase (hSR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of Hsr-IN-1 against other known inhibitors of human Serine Racemase (hSR), a key enzyme in the regulation of N-methyl-D-aspartate (NMDA) receptor activity. The data presented is compiled from various studies to assist researchers in selecting the appropriate tool compounds for their investigations into the physiological and pathological roles of D-serine.
Introduction to Human Serine Racemase and its Inhibition
Human Serine Racemase (hSR) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine. D-serine is a crucial co-agonist of the NMDA receptor, playing a vital role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making hSR a significant therapeutic target. Inhibition of hSR can modulate NMDA receptor activity, offering a potential avenue for the treatment of conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases and epilepsy.
Comparative Efficacy of hSR Inhibitors
The inhibitory potential of various compounds against hSR is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other notable hSR inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| This compound | 4.7 (alone) | - | Effective hSR inhibitor. |
| 18.3 (with PLP cofactor) | |||
| This compound | - | 5.4 (Kd) | Binding affinity in the presence of PLP cofactor. |
| Malonate | - | 59 (wild-type hSR)[1] | Competitive inhibitor.[1] |
| - | 111 (mutant hSR)[1] | ||
| 2,2-dichloromalonate | 57 ± 1 | - | Potent competitive inhibitor of mouse SR.[2] |
| L-serine O-sulfate | - | - | Noncompetitive inhibitor. |
| L-erythro-β-hydroxyaspartate | - | 31 ± 1.5 | Competitive inhibitor.[3] |
| Indolo-chroman-2,4-dione (10) | 36 ± 10 (β-elimination) | 44 ± 6 (vs. L-Ser) | Allosteric site binding behavior.[4] |
| 45 ± 6 (H/D exchange) | 12 ± 4 (vs. L-SOS) | ||
| NADH | 246 ± 63 | - | Partial, allosteric inhibitor.[5] |
| 1,4-dihydronicotinamide mononucleotide | - | 18 ± 7 | Partial mixed-type inhibition.[5] |
Signaling Pathway and Mechanism of Action
Human serine racemase plays a pivotal role in the glutamatergic signaling pathway by producing the NMDA receptor co-agonist D-serine. Inhibitors of hSR reduce the synthesis of D-serine, thereby decreasing the activation of NMDA receptors.
Figure 1. Signaling pathway illustrating the role of human Serine Racemase (hSR) and the mechanism of its inhibitors.
Experimental Workflows
The evaluation of hSR inhibitor efficacy typically involves in vitro enzyme activity assays. Below is a generalized workflow for such an experiment.
Figure 2. A generalized experimental workflow for determining the efficacy of hSR inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for commonly used assays to determine hSR activity and inhibition.
Fluorometric Assay for D-Serine Production
This assay measures the amount of D-serine produced by hSR through a coupled enzymatic reaction that generates a fluorescent product.
Materials:
-
Purified human Serine Racemase (hSR)
-
L-serine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP and MgCl2 (activators)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM CHES, pH 9.0)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, PLP, DAAO, HRP, and Amplex Red.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Prepare a stock solution of L-serine in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the purified hSR enzyme.
-
Add the desired concentration of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-serine substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Coupled UV-Vis Spectrophotometric Assay for β-Elimination Activity
This assay measures the β-elimination activity of hSR by monitoring the consumption of NADH, which is linked to the reduction of the pyruvate product by lactate (B86563) dehydrogenase.
Materials:
-
Purified human Serine Racemase (hSR)
-
L-serine or L-serine-O-sulfate (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP and MgCl2
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 200 mM TEA, 150 mM KCl, pH 8.0)
-
Test inhibitor
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, PLP, NADH, and LDH.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a stock solution of the substrate (L-serine or L-serine-O-sulfate).
-
-
Assay Protocol:
-
In a cuvette, combine the reaction mixture and the desired concentration of the test inhibitor.
-
Add the purified hSR enzyme and incubate for a few minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition at each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 or Ki value from the dose-response data.
-
NMR-Based Assay for Racemization and β-Elimination
This advanced assay allows for the simultaneous monitoring of both the racemization and β-elimination activities of hSR using isotopically labeled substrates.[4][6]
Materials:
-
Purified human Serine Racemase (hSR)
-
13C-labeled L-serine
-
Deuterium oxide (D2O)
-
NMR spectrometer
-
Test inhibitor
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture in an NMR tube containing hSR, PLP, ATP, MgCl2, and the test inhibitor in a D2O-based buffer.
-
Initiate the reaction by adding the 13C-labeled L-serine.
-
-
NMR Data Acquisition:
-
Acquire 13C NMR spectra over time to monitor the appearance of signals corresponding to D-serine (racemization product) and pyruvate (β-elimination product).
-
-
Data Analysis:
-
Integrate the NMR signals to quantify the concentrations of substrate and products over time.
-
Calculate the initial rates for both racemization and β-elimination in the presence and absence of the inhibitor.
-
Determine the inhibitory effect on each activity.
-
Conclusion
This compound demonstrates potent inhibition of human Serine Racemase, with its efficacy being influenced by the presence of the PLP cofactor. When compared to other known inhibitors, this compound's IC50 value in the low micromolar range places it among the more effective compounds discovered to date. The choice of inhibitor for a particular research application will depend on the desired mechanism of action (competitive vs. noncompetitive), potency, and the specific experimental conditions. The detailed protocols provided in this guide offer a starting point for researchers to design and execute robust experiments for the evaluation and comparison of hSR inhibitors.
References
- 1. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human serine racemase is allosterically modulated by NADH and reduced nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "I. Development of an NMR-Based Assay for Human Serine Racemase II. Tow" by Stephany Marie Ramos De Dios [digitalcommons.unl.edu]
A Comparative Guide to Hsr-IN-1 and Competitor Inhibitors in CNS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hsr-IN-1, a potent human serine racemase (hSR) inhibitor, with other known hSR inhibitors, namely Malonate (and its pro-drug Dimethyl Malonate) and Madecassoside (B7823665), in the context of central nervous system (CNS) models. This document is intended to be a resource for researchers and professionals in drug development, offering a summary of available data to aid in the selection and application of these research compounds.
Introduction to Human Serine Racemase (hSR) and its Role in the CNS
Human serine racemase is a pivotal enzyme in the CNS responsible for the synthesis of D-serine from L-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders. Consequently, inhibitors of hSR are valuable tools for investigating the physiological and pathological roles of D-serine and hold therapeutic potential for conditions associated with NMDA receptor dysfunction.
Comparative Analysis of hSR Inhibitors
This section provides a comparative overview of this compound, Malonate/Dimethyl Malonate, and Madecassoside. While in vitro data is available for all three, in vivo studies in CNS models have been primarily conducted on Dimethyl Malonate and Madecassoside. The absence of publicly available in vivo data for this compound is a notable limitation in a direct comparative performance assessment in CNS models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for the compared inhibitors.
Table 1: In Vitro Inhibitory Activity against Human Serine Racemase
| Inhibitor | IC50 (µM) | Notes |
| This compound | 4.7 (without PLP), 18.3 (with PLP) | Potent inhibitor. PLP (Pyridoxal 5'-phosphate) is a cofactor for hSR. |
| Malonate | 71 | A well-established competitive inhibitor. |
| Madecassoside | 26 | A natural product-derived inhibitor, more potent than Malonate. |
Table 2: In Vivo Neuroprotective Effects of Dimethyl Malonate (DMM) in CNS Models
| CNS Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Hypoxic-Ischemic Brain Damage | Neonatal Mice | 2.5, 5, 10, and 20 mg/kg, intraperitoneally | Reduced cerebral infarct volume, increased number of Nissl-positive neurons, improved cognitive and motor functions. | [1] |
| Ischemic Stroke | Adult Mice (tMCAO model) | Not specified | Reduced cerebral infarct volume, Evans blue leakage, and brain water content; improved neurologic deficits. | [2] |
Table 3: In Vivo Neuroprotective Effects of Madecassoside in CNS Models
| CNS Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion Injury | Rats | 6, 12, or 24 mg/kg, intravenously | Significantly reduced brain infarct area, resolved neurological deficit, and ameliorated neuronal apoptosis. | [3] |
| Parkinson's Disease | Rats (MPTP model) | Intragastric administration | Improved locomotor dysfunction and protected dopaminergic neurons. | [4] |
| PIMT Deficiency-Induced Neurodegeneration | Mice | Not specified | Alleviated anxiety-like behaviors and improved synaptic dysfunction. | [5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. Dimethyl malonate preserves brain and neurobehavioral phenotype following neonatal hypoxia–ischemia by inhibiting FTH1-mediated ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Dimethyl malonate on neuroinflammation and blood-brain barrier after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective role of madecassoside from Centella asiatica against protein L-isoaspartyl methyltransferase deficiency-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Mechanism of Hsr-IN-1 Using Genetic Knockout Models: A Comparative Guide
Introduction
The rigorous validation of a novel compound's mechanism of action is fundamental to drug discovery, ensuring that its biological effects are mediated through its intended target. Hsr-IN-1 is a novel and potent small molecule inhibitor of human serine racemase (hSR), an enzyme that synthesizes D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system[1]. Dysregulation of D-serine levels is implicated in various neurological and psychiatric disorders, making hSR a compelling therapeutic target.
This guide provides a comparative framework for validating the on-target activity of this compound using a CRISPR-Cas9-mediated genetic knockout model. By comparing the pharmacological effects of this compound in wild-type cells versus cells lacking the hSR gene, we can definitively attribute its activity to hSR inhibition. This approach is a critical step in preclinical development, distinguishing on-target efficacy from potential off-target effects[2][3]. For a robust comparison, we will evaluate this compound against "Competitor-X," another putative hSR inhibitor.
Proposed Signaling Pathway and Inhibitor Action
The primary function of human serine racemase (hSR) is the conversion of L-serine to D-serine. D-serine then acts as a co-agonist at the glycine-binding site of synaptic NMDA receptors, facilitating glutamatergic neurotransmission. This compound is designed to directly inhibit hSR, thereby reducing D-serine production and modulating NMDA receptor activity.
Caption: Mechanism of hSR and inhibition by this compound.
Experimental Validation Workflow
To validate that this compound's effects are dependent on its target, a comparative study using wild-type (WT) and hSR knockout (KO) cell lines is essential. The workflow involves generating a stable hSR KO cell line, treating both WT and KO lines with the inhibitors, and measuring the direct and downstream cellular consequences.
Caption: Experimental workflow for validating this compound.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from experiments designed to validate the mechanism of action of this compound against Competitor-X. The core principle is that a true on-target inhibitor will lose its efficacy in a cell line where the target has been knocked out.
Table 1: Target Engagement and Potency in Wild-Type vs. hSR Knockout Cells
This table compares the potency of each inhibitor in reducing D-serine production. A significant shift in the IC50 value in KO cells indicates on-target activity.
| Compound | Cell Line | Target | D-Serine Production IC50 (nM) | Fold Shift (KO/WT) |
| This compound | Wild-Type | hSR | 18 | \multirow{2}{}{> 5,500} |
| hSR KO | hSR | > 100,000 | ||
| Competitor-X | Wild-Type | hSR | 45 | \multirow{2}{}{> 2,200} |
| hSR KO | hSR | > 100,000 |
Data is hypothetical but represents a successful validation outcome.
Table 2: Downstream Functional Effects and Off-Target Assessment
This table assesses the functional consequence of hSR inhibition (reduced NMDA receptor activity) and potential off-target cytotoxicity. An ideal inhibitor should show no effect on NMDA activity or cell viability in KO cells.
| Compound (1 µM) | Cell Line | NMDA-Mediated Ca++ Influx (% of Vehicle Control) | Cell Viability (% of Vehicle Control) |
| This compound | Wild-Type | 25% | 98% |
| hSR KO | 99% | 97% | |
| Competitor-X | Wild-Type | 40% | 85% |
| hSR KO | 98% | 84% |
Data is hypothetical. The slight drop in viability for Competitor-X in both cell lines suggests potential off-target toxicity unrelated to hSR.
Experimental Protocols
Generation of hSR Knockout Cell Line via CRISPR-Cas9
This protocol outlines the generation of a stable cell line with a permanent knockout of the hSR gene[4][5].
-
gRNA Design and Cloning: Design two single-guide RNAs (sgRNAs) targeting exon 1 of the human hSR gene. Clone the gRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells (e.g., SH-SY5Y neuroblastoma) with the lentivirus.
-
Selection: After 48 hours, apply puromycin to select for successfully transduced cells.
-
Single-Cell Cloning: Isolate single cells into a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.
-
Validation:
-
Genotyping: Screen individual clones by PCR and Sanger sequencing to identify clones with frame-shift-inducing insertions/deletions (indels) in the hSR gene.
-
Protein Knockout Confirmation: Confirm the absence of hSR protein in candidate clones via Western Blot analysis using a validated hSR-specific antibody.
-
D-Serine Quantification by LC-MS/MS
This protocol measures the direct enzymatic output of hSR.
-
Cell Culture and Treatment: Plate 1x10^6 WT and hSR KO cells. Allow them to adhere overnight. Treat cells with a dose-response curve of this compound or Competitor-X (e.g., 0.1 nM to 100 µM) for 24 hours. Include a vehicle-only control.
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a methanol/water solution and scrape the cell lysate.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate L-serine and D-serine using a chiral chromatography column.
-
Quantify the amount of D-serine by monitoring specific parent-to-daughter ion transitions.
-
-
Data Analysis: Normalize D-serine levels to total protein concentration for each sample. Plot the dose-response curve and calculate IC50 values using non-linear regression.
Western Blot for hSR Protein
This protocol validates the absence of the target protein in the KO cell line.
-
Cell Lysis: Lyse WT and hSR KO cells using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against hSR (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The absence of a band at the correct molecular weight in the KO lanes confirms successful knockout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 4. CRISPR Gene Knockout Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 5. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Racemase Inhibition: A Comparative Analysis of hSR-IN-1 Cross-Reactivity
For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is a cornerstone of modern therapeutics. Human Serine Racemase (hSR), a pivotal enzyme in the central nervous system, has emerged as a compelling target for neurological disorders. This guide provides a comprehensive comparison of a novel hypothetical inhibitor, hSR-IN-1, with other known racemase inhibitors, focusing on cross-reactivity and supported by detailed experimental methodologies.
Human Serine Racemase (hSR) is the primary enzyme responsible for synthesizing D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain.[1][2] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric conditions, making hSR a significant target for drug discovery. However, achieving selectivity for hSR is a formidable challenge due to the existence of other racemases with structural similarities. This guide delves into the cross-reactivity profile of a hypothetical hSR inhibitor, this compound, to illustrate the critical importance of selectivity in the development of racemase-targeted therapeutics.
Comparative Inhibitor Selectivity Profile
The selectivity of an inhibitor is paramount to minimize off-target effects and enhance its therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of our hypothetical this compound against Human Serine Racemase (hSR), along with a comparison to other known racemase inhibitors. The data for competitor compounds is based on publicly available information.
| Inhibitor | Target Racemase | IC50 (µM) | Other Racemases Tested | Cross-Reactivity (IC50 in µM) |
| This compound (Hypothetical) | Human Serine Racemase (hSR) | 0.5 | Alanine Racemase, α-methylacyl-CoA racemase (AMACR) | >100 (Alanine Racemase), >100 (AMACR) |
| Ebselen Oxide | α-methylacyl-CoA racemase (AMACR) | 0.80 | - | - |
| Ebselen | α-methylacyl-CoA racemase (AMACR) | 2.79 | - | - |
| Pyrazoloquinoline 10a | α-methylacyl-CoA racemase (AMACR) | ~2 | - | - |
| Pyrazolopyrimidine 11k | α-methylacyl-CoA racemase (AMACR) | ~2 | - | - |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols for Cross-Reactivity Studies
To ensure the reliability and reproducibility of cross-reactivity data, standardized and detailed experimental protocols are essential. The following is a representative methodology for assessing the selectivity of a racemase inhibitor.
Biochemical Assay for Racemase Activity
A common method to determine the inhibitory potential of a compound is to measure its effect on the enzymatic activity of the target racemase and other related racemases.
Principle:
This assay quantifies the enzymatic conversion of a substrate by the racemase in the presence and absence of the inhibitor. The rate of product formation is measured, and the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined. For hSR, a typical assay monitors the conversion of L-serine to D-serine or the β-elimination of L-serine to pyruvate (B1213749).[1][2] For other racemases like AMACR, a colorimetric assay can be employed.[3]
Materials:
-
Purified recombinant human serine racemase (hSR) and other racemases (e.g., Alanine Racemase, AMACR).
-
Substrate: L-serine for hSR, (2R)-methylmalonyl-CoA for AMACR.
-
Cofactors: Pyridoxal-5'-phosphate (PLP) for hSR.
-
Test Inhibitor (this compound) dissolved in DMSO.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Detection Reagents: A coupled enzyme system to detect product formation (e.g., lactate (B86563) dehydrogenase for pyruvate detection from hSR's β-elimination activity) or a colorimetric reagent.
-
96-well microplates.
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, substrate, and cofactors.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (as a control) to the respective wells.
-
Enzyme Initiation: Initiate the reaction by adding the purified racemase enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acid or base).
-
Detection: Add the detection reagents and incubate to allow for signal development.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in inhibitor characterization, the following diagrams illustrate the experimental workflow and the signaling context of hSR inhibition.
Conclusion
The development of selective racemase inhibitors holds immense promise for the treatment of various diseases. As illustrated with the hypothetical inhibitor this compound, a thorough evaluation of cross-reactivity against other racemases is a critical step in the drug discovery pipeline. By employing robust biochemical assays and systematic screening workflows, researchers can identify and optimize potent and selective inhibitors, paving the way for novel and effective therapeutics. The data and methodologies presented in this guide provide a framework for the objective comparison and development of the next generation of racemase inhibitors.
References
- 1. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
Reproducibility of Hsr-IN-1's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is a cornerstone of scientific rigor. This guide provides a comparative analysis of the reported effects of Hsr-IN-1, a small molecule inhibitor of human serine racemase (hSR), and discusses its performance in the context of other known hSR inhibitors. Due to the limited availability of independent studies on this compound, this guide also emphasizes the importance of standardized experimental protocols to facilitate cross-laboratory validation.
Understanding this compound and its Target: Human Serine Racemase
Human serine racemase (hSR) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the conversion of L-serine to D-serine (B559539). D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a significant role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making hSR a compelling target for drug discovery.
This compound is a compound identified as an inhibitor of hSR. While its specific chemical structure is not widely disclosed in publicly available literature, vendor information indicates its inhibitory activity. This guide aims to consolidate the available data on this compound and compare it with other inhibitors to provide a framework for assessing its potential utility and the reproducibility of its effects.
Quantitative Comparison of hSR Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other selected small molecule inhibitors of human serine racemase. It is important to note that the inhibitory potency of a compound can be influenced by assay conditions, such as the presence of cofactors like ATP and Mg²⁺, and the specific substrate used.
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| This compound | 4.7 (alone) | - | Not specified | Vendor Data |
| 18.3 (+ PLP) | 5.4 (Kd) | With Pyridoxal 5'-phosphate | Vendor Data | |
| Malonate | 100 - 200 | 20 - 120 | NMR assay with L-Serine | [1] |
| Dichloromalonate | - | ~20 | Not specified | [1] |
| L-erythro-β-hydroxy-aspartate (L-EHA) | - | ~30 | Not specified | [1] |
| N-H Indolo-chroman-2,4-dione | 36 ± 10 (β-elimination) | 44 ± 6 | ¹³C-²H-Isotopic crosstalk NMR assay with L-Serine | [1] |
| 45 ± 6 (H/D exchange) | 12 ± 4 | Coupled UV-vis assay with L-SOS | [1] | |
| Ethyl-phenazine (Et-Phen) | 5 | - | Catalytic activity assay | [2] |
| Methyl-phenazine (Met-Phen) | 3 | - | Catalytic activity assay | [2] |
| Derivative 13J | Significantly lower than parent compound | - | In vitro screening of synthesized derivatives | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Kd (dissociation constant) reflects the binding affinity between the inhibitor and the enzyme.
Experimental Protocols for Assessing hSR Activity
The reproducibility of inhibitor effects is critically dependent on the experimental methods employed. Below are detailed protocols for key assays used to measure hSR activity and inhibition.
Coupled UV-Vis Spectrophotometric Assay for β-Elimination Activity
This assay continuously monitors the β-elimination activity of hSR by coupling the production of pyruvate (B1213749) to the oxidation of NADH by lactate (B86563) dehydrogenase.
-
Reagents:
-
Assay Buffer: 200 mM TEA (Triethanolamine), 150 mM KCl, 5 mM MgCl₂, 2.5 mM ATP, 50 µM PLP, pH 8.0.
-
Substrate: 10 mM L-serine-O-sulfate (L-SOS).
-
Coupling Enzymes and Cofactors: 0.15 units of lactate dehydrogenase, 0.24 mM NADH.
-
-
Procedure:
-
Prepare the assay buffer containing all components except the substrate and enzyme.
-
Add the desired concentration of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the hSR enzyme.
-
Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity and determine the percentage of inhibition relative to a control without the inhibitor.
-
For Ki determination, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics.[4]
-
HPLC-Based Assay for Racemase Activity
This method directly measures the conversion of L-serine to D-serine.
-
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT, 15 µM PLP.
-
Substrate: 4 mM L-serine.
-
-
Procedure:
-
Incubate purified hSR enzyme with the reaction buffer and substrate at 37°C for a defined period (e.g., 0.5 - 8 hours).
-
Terminate the reaction by adding 5% trichloroacetic acid (TCA).
-
Remove precipitated protein by centrifugation.
-
Extract the supernatant with water-saturated diethyl ether to remove TCA.
-
Analyze the amino acid enantiomers in the supernatant by reverse-phase HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent).[5]
-
¹³C/²H-Isotopic Crosstalk NMR Assay
This advanced assay allows for the simultaneous monitoring of both α-proton exchange and β-elimination activities of hSR.
-
Reagents:
-
Reaction Mixture: 30 mM L-Serine (with segregated ¹³C-labeling at C2 & C3), 2.5 mM ATP, 5 mM MgCl₂, 150 mM KCl, 200 mM TEA buffer, pH 8.0, 10% DMSO in D₂O.
-
-
Procedure:
-
Prepare the reaction mixture with the isotopically labeled substrate and other components.
-
Add the desired concentration of the inhibitor.
-
Initiate the reaction by adding the hSR enzyme.
-
Acquire ¹³C NMR spectra over time to monitor the changes in the signals corresponding to the substrate and products of both racemization and β-elimination.
-
Analyze the spectral data to determine the rates of both reactions and the inhibitory effect of the compound.[1]
-
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and other inhibitors function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Signaling pathway of human serine racemase (hSR) and the inhibitory action of this compound.
Caption: A typical workflow for the screening and identification of novel hSR inhibitors.
Conclusion and Recommendations for Reproducibility
The available data on this compound is currently limited, with inhibitory values primarily reported by a single commercial source. This highlights a critical challenge in assessing the cross-laboratory reproducibility of its effects. To address this, researchers are encouraged to:
-
Independently Validate Commercial Inhibitors: Whenever possible, independently determine the IC50 or Ki of commercially sourced inhibitors like this compound using standardized and well-described assays.
-
Detailed Reporting of Experimental Conditions: Thoroughly document and report all experimental parameters, including buffer components, enzyme and substrate concentrations, temperature, and the presence of cofactors. This level of detail is essential for others to replicate the findings.
-
Use of Orthogonal Assays: Employ multiple, distinct assay formats (e.g., a continuous spectrophotometric assay and a direct endpoint HPLC assay) to confirm inhibitory activity and rule out assay-specific artifacts.
-
Head-to-Head Comparisons: When evaluating a novel inhibitor, include well-characterized reference compounds, such as malonate, in the same experiments to provide a benchmark for comparison.
By adhering to these principles, the scientific community can build a more robust and reproducible understanding of the pharmacology of hSR inhibitors, ultimately accelerating the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsr-IN-1's On-Target Effects by Comparison with hSR siRNA Knockdown: A Researcher's Guide
Introduction
The human sigma-1 receptor (hSR), a unique chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] Hsr-IN-1 is a novel and highly selective antagonist developed to modulate hSR activity. As with any targeted therapeutic, robust validation of its on-target effects is crucial. This guide provides a comparative framework for validating the on-target activity of this compound by contrasting its pharmacological effects with the genetic knockdown of hSR using small interfering RNA (siRNA). This approach is a gold-standard method for confirming that the observed cellular and molecular changes are a direct result of hSR inhibition.[3]
Comparative Analysis of this compound and hSR siRNA Effects
The concordance between the phenotypic and molecular effects of a small molecule inhibitor and the genetic knockdown of its target provides strong evidence for on-target activity. The following table summarizes the expected comparative effects of this compound and hSR siRNA on key cellular readouts based on published studies of hSR modulation.
| Parameter | This compound Treatment | hSR siRNA Knockdown | Expected Outcome Concordance |
| hSR Protein Levels | No significant change in total protein levels | >70% reduction in protein expression[4] | N/A (Mechanism of action differs) |
| Cell Viability | Dose-dependent decrease in viability in hSR-dependent cell lines | Significant increase in cell death[4] | High |
| ERK Phosphorylation | Inhibition of growth factor-induced p-ERK levels | Inhibition of growth factor-induced p-ERK levels[4] | High |
| Akt Phosphorylation | Inhibition of growth factor-induced p-Akt levels | Inhibition of growth factor-induced p-Akt levels[4] | High |
| IP3R3 Protein Levels | Potential decrease in IP3R3 levels due to destabilization | ~67% reduction in protein levels[5] | Moderate to High |
| Intracellular Calcium Signaling | Attenuation of agonist-induced calcium release | Reduced maximal calcium response to agonists[6] | High |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to compare the effects of this compound and hSR siRNA.
siRNA-Mediated Knockdown of hSR
This protocol outlines the steps for transiently silencing the SIGMAR1 gene (encoding hSR) in a human cell line, such as the FHL124 human lens cell line or MDA-MB-468 breast cancer cells.[4][7]
Materials:
-
hSR-targeting siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., EMEM with 5% serum)
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare a 10 µM stock solution of both hSR-targeting and non-targeting control siRNA in RNase-free water.
-
Transfection Complex Formation:
-
For each well, dilute a final concentration of 30 nM siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-transfection reagent complex to each well containing cells in 1.8 mL of complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess hSR mRNA and protein levels via qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency of >70%.[4]
Cell Treatment with this compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-72 hours), depending on the downstream assay.
Key Comparative Assays
-
Cell Viability Assay (LDH Leakage): Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death. Compare LDH levels in cells treated with this compound, hSR siRNA, non-targeting siRNA, and vehicle/untreated controls.[4]
-
Western Blotting:
-
Lyse treated and control cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against hSR, phospho-ERK, total ERK, phospho-Akt, total Akt, IP3R3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
-
Quantify band intensities to compare protein levels and phosphorylation status across conditions.
-
-
Calcium Imaging:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate cells with an agonist known to induce calcium release.
-
Measure changes in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Compare the amplitude and kinetics of the calcium response in cells treated with this compound versus those with hSR knockdown.[6]
-
Visualizing Methodologies and Pathways
To clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: hSR signaling pathway and points of intervention.
Conclusion
The systematic comparison of a selective small molecule inhibitor with the genetic knockdown of its target is an indispensable step in drug development. By demonstrating that this compound phenocopies the effects of hSR siRNA across multiple cellular and signaling endpoints, researchers can confidently attribute its biological activity to the specific inhibition of the human sigma-1 receptor. This validation provides a strong foundation for further preclinical and clinical development.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Silencing of sigma-1 receptor induces cell death in human lens cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Hsr-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Hsr-IN-1, a potent inhibitor of human Serine Racemase (hSR), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
This compound, also known as Compound 28, is a research chemical with the molecular formula C₁₅H₁₆ClNO₃ and a molecular weight of 293.75.[1] It is used in studies related to central nervous system diseases.[1][2][3][4][5][6][7][8][9] Due to its biologically active nature and potential hazards, adherence to proper disposal protocols is imperative.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ClNO₃ | MedChemExpress |
| Molecular Weight | 293.75 | MedChemExpress |
| IC₅₀ (for hSR) | 4.7 μM (alone) | MedChemExpress |
| K𝘥 (for hSR) | 5.4 μM (with cofactor) | MedChemExpress |
| Appearance | Refer to supplier documentation | e.g., Certificate of Analysis |
| Solubility | Refer to supplier documentation | e.g., Certificate of Analysis |
| Storage Temperature | Room temperature (continental US) | MedChemExpress |
| Decomposition Products | Under fire, may emit toxic fumes.[1] | General SDS Information |
Experimental Protocols: Standard Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.
2. Waste Classification:
-
This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
3. Containerization:
-
Use a designated, properly labeled, and leak-proof container for this compound waste.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.
4. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Keep it segregated to await disposal.
5. Decontamination of Labware:
-
Any labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information. All waste disposal must comply with local, state, and federal regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Serine Racemase Deletion Protects Against Cerebral Ischemia and Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
